Lariciresinol acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-13(23)28-12-17-16(8-14-4-6-18(24)20(9-14)26-2)11-29-22(17)15-5-7-19(25)21(10-15)27-3/h4-7,9-10,16-17,22,24-25H,8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYMIYJFCKIBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(COC1C2=CC(=C(C=C2)O)OC)CC3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Situating Lariciresinol Acetate in the Landscape of Bioactive Lignans
An In-Depth Technical Guide to Lariciresinol Acetate: Structure, Properties, and Experimental Analysis
Lignans are a major class of phytoestrogens, which are naturally occurring polyphenolic compounds found in a wide variety of plants, including flaxseed, grains, and vegetables.[1][2] These molecules are biosynthesized from the oxidative coupling of two phenylpropane units.[1] Within this broad class, lariciresinol has emerged as a significant compound of interest due to its potent biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] As research into natural products advances, the study of derivatives—both natural and synthetic—becomes crucial for modulating and enhancing these biological properties.
This compound, the acetylated form of lariciresinol, represents a key derivative. The addition of an acetate functional group can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity and cell membrane permeability, which in turn can influence its bioavailability and efficacy. This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing detailed information on the chemical structure, molecular weight, synthesis, and analytical characterization of this compound. The methodologies described herein are grounded in established laboratory practices, offering a self-validating framework for the confident investigation of this promising compound.
Core Physicochemical Properties of this compound
A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. This section details the core structural and quantitative attributes of this compound.
Chemical Structure
This compound is structurally defined as a tetrahydrofuran-type lignan.[2] Its formal IUPAC name is (+)-(3S)-acetyloxymethyl-(2S)-(4-hydroxy-3-methoxyphenyl)-(4R)-[(4-hydroxy-3-methoxyphenyl)methyl]tetrahydrofuran.[4] The core of the molecule is a substituted tetrahydrofuran (oxolane) ring. It features two 4-hydroxy-3-methoxyphenyl groups, characteristic of many bioactive lignans, attached to the furan ring system. The defining feature of this derivative is the acetoxymethyl group (-CH₂OCOCH₃), which results from the acetylation of the primary alcohol on the parent lariciresinol molecule.
Caption: General workflow for the semi-synthesis of this compound.
Protocol: Isolation of the Precursor, (+)-Lariciresinol
The quality of the final synthesized product depends entirely on the purity of the starting material. The following protocol outlines a robust method for isolating (+)-lariciresinol from a plant source, adapted from methodologies used for Rubia philippinensis. [3] Rationale: This multi-step extraction and partitioning procedure is designed to systematically remove undesirable compounds based on their polarity, enriching the lignan content before final chromatographic purification.
Methodology:
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., roots).
-
Macerate the powdered material in 95% ethanol at room temperature for 72 hours.
-
Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform a liquid-liquid extraction by partitioning the aqueous suspension sequentially with dichloromethane (CH₂Cl₂). Collect the organic layers.
-
The rationale here is that lignans like lariciresinol have intermediate polarity and will preferentially partition into the dichloromethane phase, separating them from highly polar (sugars, salts) and non-polar (lipids) compounds.
-
-
Chromatographic Purification:
-
Concentrate the dichloromethane-soluble fraction.
-
Subject the concentrated fraction to column chromatography over a silica gel stationary phase.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Pool the pure fractions and concentrate them to yield isolated (+)-lariciresinol. The identity and purity should be confirmed by spectroscopic methods (see Section 4.0).
-
Structural Elucidation and Quality Control
Rigorous analytical chemistry is non-negotiable for verifying the identity, structure, and purity of a synthesized or isolated compound. This section details the standard workflow for the characterization of this compound.
Analytical Workflow Overview
A multi-technique approach is required for unambiguous characterization. Mass spectrometry confirms the molecular weight, NMR spectroscopy elucidates the exact atomic connectivity, and HPLC provides a quantitative measure of purity.
Caption: A multi-technique workflow for compound characterization.
Protocol: Purity Assessment by HPLC
Rationale: HPLC is the gold standard for determining the purity of a final compound. A reversed-phase method separates compounds based on their hydrophobicity, allowing for the quantification of the main peak relative to any impurities. Lariciresinol itself is often used as a reference standard in HPLC analysis. Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
HPLC System: A standard system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (for improved peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~280 nm (a common wavelength for detecting phenolic compounds).
-
Gradient Elution: A linear gradient from ~30% B to 90% B over 20-30 minutes.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A pure sample should exhibit a single major peak.
Biological Context and Future Directions
While this guide focuses on the chemical properties of this compound, the impetus for its study is derived from the known biological activities of its parent compound, lariciresinol. Lariciresinol is a dietary antioxidant and radical scavenger that also exhibits antimicrobial, anti-diabetic, and anticancer properties by inhibiting cell proliferation and inducing apoptosis. The acetylation of lariciresinol is a classic medicinal chemistry strategy. The addition of the acetate group increases the molecule's lipophilicity, which can potentially:
-
Enhance absorption across the gastrointestinal tract.
-
Improve penetration of the blood-brain barrier.
-
Serve as a pro-drug, where the acetate is cleaved by esterase enzymes in vivo to release the active lariciresinol.
Future research should focus on comparative studies evaluating the bioactivity and pharmacokinetic profiles of this compound versus its parent compound. Such work will clarify whether this modification offers a therapeutic advantage and will guide further efforts in the development of lignan-based drugs.
Conclusion
This compound is a significant derivative of the highly bioactive lignan, lariciresinol. This guide has provided a detailed technical overview of its core chemical properties, including its structure and molecular weight. Furthermore, it has outlined robust, field-proven protocols for its semi-synthesis from a natural precursor and its subsequent analytical characterization using modern chromatographic and spectroscopic techniques. By adhering to these self-validating workflows, researchers in natural product chemistry, pharmacology, and drug discovery can confidently prepare and analyze this compound, paving the way for a deeper understanding of its potential as a therapeutic agent.
References
-
(-)-Lariciresinol. Biopurify. [Link]
-
Lariciresinol. Wikipedia. [Link]
-
Lariciresinol – Knowledge and References. Taylor & Francis. [Link]
-
Lariciresinol. Grokipedia. [Link]
-
(-)-Lariciresinol. PubChem, National Institutes of Health. [Link]
-
Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea. PubMed, National Institutes of Health. [Link]
-
Showing Compound (-)-Lariciresinol (FDB011629). FooDB. [Link]
-
(+)-Lariciresinol. PubChem, National Institutes of Health. [Link]
-
Efficacy of (+)-Lariciresinol to Control Bacterial Growth of Staphylococcus aureus and Escherichia coli O157:H7. Frontiers in Microbiology. [Link]
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Biological activity of lariciresinol acetate in Larix species
Biological Activity of Lariciresinol Acetate in Larix Species: An In-Depth Technical Guide
Executive Summary
This compound (CAS: 79114-77-5) is a bioactive lignan isolated primarily from the oleoresin, bark, and heartwood of Larix species (L. decidua, L. gmelinii, L. sibirica). Distinct from the abundant diterpene larixyl acetate, this lignan exhibits potent antifungal, antioxidant, and potential antiviral activities.
This guide details the isolation, pharmacological profile, and mechanistic actions of this compound. It is designed for researchers aiming to exploit Larix by-products for pharmaceutical or high-value agrochemical applications.[1] Key findings indicate that this compound, often acting synergistically with its parent compound lariciresinol, is a primary driver of the 90-100% efficacy observed in Larix extracts against oomycetes like Plasmopara viticola.
Botanical & Chemical Context
Source Identification
The genus Larix (Pinaceae) is unique among conifers for its deciduous needles and high resin content. While the resin is dominated by labdane diterpenes (larixol, larixyl acetate), the lignans are the critical non-volatile bioactive fraction found in the bark and wood.
-
Primary Sources: Larix decidua (European Larch), Larix gmelinii (Dahurian Larch).
-
Tissue Localization: Heartwood (durability factors) and Bark (defense metabolites).
Chemical Structure & Nomenclature
It is imperative to distinguish between the two "acetates" found in Larch to ensure experimental integrity.
| Feature | This compound | Larixyl Acetate |
| Class | Lignan (Phenylpropanoid dimer) | Diterpene (Labdane type) |
| CAS No. | 79114-77-5 | 4608-49-5 |
| Formula | C₂₂H₂₆O₇ | C₂₂H₃₆O₃ |
| Major Activity | Antifungal, Antioxidant, Antiviral | TRPC6 Inhibition, Analgesic |
| Solubility | Polar organic solvents (MeOH, EtOH, DCM) | Non-polar solvents (Hexane, DCM) |
Note: In high-throughput screenings of Larix extracts, bioactivity is often misattributed solely to diterpenes. This compound is the specific ester of (+)-lariciresinol, enhancing lipophilicity and cellular permeation compared to the parent alcohol.
Extraction & Isolation Methodology
The following protocol is optimized for the selective isolation of lignans, including this compound, minimizing contamination from the abundant diterpenes.
Reagents Required: Dichloromethane (DCM), Methanol (MeOH), n-Hexane, Silica Gel 60, Sephadex LH-20.
Protocol:
-
Plant Material Preparation: Air-dry Larix decidua bark/wood and grind to a fine powder (mesh size 40-60) to maximize surface area.
-
Defatting (Optional but Recommended): Pre-extract with n-Hexane for 24h to remove lipids and the bulk of non-polar diterpenes (larixyl acetate). Discard hexane fraction if targeting lignans.
-
Primary Extraction: Extract the residue with Dichloromethane (DCM) or 95% Ethanol at room temperature for 48h. DCM is preferred for isolating the acetate form specifically, as it solubilizes the ester better than highly polar glycosides.
-
Partitioning: Evaporate solvent. Resuspend crude extract in water and partition with Ethyl Acetate (EtOAc). The EtOAc fraction contains the lignan pool.[2]
-
Chromatographic Isolation:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient elution with Chloroform:Methanol (100:0
90:10). -
Purification: Subject semi-pure fractions to Sephadex LH-20 (eluent: MeOH) to separate this compound from lariciresinol and other phenolics.
-
Figure 1: Optimized isolation workflow for this compound, prioritizing defatting to remove interfering diterpenes.[1]
Biological Activity Profile
Antifungal Activity (Primary Indication)
This compound is a potent fungicidal agent, particularly against oomycetes. Research indicates it is a key contributor to the efficacy of Larix extracts in agricultural applications.
-
Target Pathogen: Plasmopara viticola (Grapevine Downy Mildew).[2][3]
-
Efficacy Data: Dichloromethane extracts containing this compound (approx. 1 mg/mL) demonstrate 88-98% efficacy in inhibiting zoospore motility and mycelial growth, comparable to copper-based fungicides.
-
Mechanism: Lignans disrupt the phospholipid bilayer of the fungal cell membrane, leading to leakage of intracellular electrolytes and cell death. The acetate group enhances lipophilicity, potentially facilitating faster membrane penetration compared to the hydroxylated parent compound.
Antiviral Potential (HBV)
While direct data for the acetate is emerging, the parent compound ((-)-lariciresinol) is a validated inhibitor of Hepatitis B Virus (HBV).[4]
-
Mechanism: Downregulation of HNF1
(Hepatocyte Nuclear Factor 1 alpha), a transcription factor essential for HBV gene expression.[4] -
Therapeutic Relevance: this compound likely acts as a prodrug or lipophilic analogue, converting to lariciresinol intracellularly or binding allosteric sites on viral transcription complexes.
Antioxidant & Anti-inflammatory[1]
-
ROS Scavenging: Exhibits significant DPPH radical scavenging activity due to the phenolic hydroxyl groups.
-
Pathway Modulation: Inhibits the NF-
B signaling pathway, reducing the expression of pro-inflammatory cytokines (IL-6, TNF- ).
Table 1: Comparative Bioactivity of Larch Metabolites
| Compound | Target | Activity Type | IC50 / Efficacy |
| This compound | Plasmopara viticola | Antifungal (Fungicidal) | 90-100% Inhibition (at 1 mg/mL extract conc.)[1] |
| Lariciresinol | Hepatitis B Virus (HBV) | Antiviral (Transcription) | IC50 ~ 6.97 |
| Larixyl Acetate | TRPC6 Channel | Ion Channel Blocker | IC50 = 0.1 - 0.6 |
| Crude DCM Extract | Candida albicans | Antifungal | MIC ~ 1.74 mg/mL |
Mechanistic Pathways
The biological effects of this compound are mediated through two primary pathways: direct membrane interaction (antifungal) and transcriptional modulation (antiviral/anti-inflammatory).
Figure 2: Dual mechanistic action of this compound on fungal membranes and host cell transcription factors.[1]
Future Outlook & Development
-
Agrochemicals: The high efficacy against downy mildew positions this compound (within standardized Larch extracts) as a viable organic alternative to Copper formulations in viticulture.[2]
-
Prodrug Design: The acetate moiety improves bioavailability. Future synthesis should focus on stabilizing this ester for oral delivery in hepatic viral therapies.
-
Standardization: Current commercial "Larch extracts" are standardized for arabinogalactans or taxifolin. There is a market gap for extracts standardized for This compound targeting antimicrobial applications.
References
-
Mulholland, D. et al. (2017).[3][5] Efficacy of extracts from Larix species against Plasmopara viticola. Pest Management Science.
-
Ciocarlan, A. (2021).[2][6] (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova, 16(1), 30-45.
-
Li, J. et al. (2022). (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Inhibits Hepatitis B Virus by Regulating Viral Transcription.[1][4] Molecules, 27(10), 3233.
-
Thuerig, B. et al. (2018). Development of a botanical plant protection product from Larix by-products. Crop Protection, 102, 104-109.[3]
-
ChemFaces. (2024). This compound Datasheet (CAS 79114-77-5).[1][7][8]
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Technical Guide: Biosynthetic Pathway of Lariciresinol Acetate in Conifers
Executive Summary
Lariciresinol acetate is a bioactive lignan derivative predominantly found in conifer species such as Abies (fir) and Larix (larch). Unlike its precursor lariciresinol, which serves as a central branch point in lignan biosynthesis, the acetylated form exhibits enhanced lipophilicity and distinct pharmacological profiles, including potent antifungal activity against oomycetes (e.g., Plasmopara viticola) and cytotoxicity against specific cancer cell lines.
This guide provides a rigorous technical analysis of the biosynthetic pathway of this compound. It synthesizes established genomic data with comparative biochemistry to elucidate the critical, yet often overlooked, terminal acetylation step. We propose a mechanism driven by BAHD family acyltransferases , offering a roadmap for experimental validation and metabolic engineering.
Part 1: The Lignan Scaffold Assembly
The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the monolignol coniferyl alcohol. The pathway diverges from lignin polymerization at the dimerization stage, controlled by stereoselective dirigent proteins.
Precursor Synthesis: Phenylalanine to Coniferyl Alcohol
The upstream pathway is highly conserved across gymnosperms.
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to trans-cinnamic acid.
-
Hydroxylation & Methylation: Sequential action of C4H, C3H, and O-methyltransferases (COMT/CCoAOMT) yields feruloyl-CoA.
-
Reduction: Cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) reduce feruloyl-CoA to Coniferyl Alcohol , the primary building block.
Stereoselective Dimerization (The Branch Point)
Unlike random radical coupling in lignification, lignan biosynthesis requires precise stereochemical control.
-
Enzyme: Dirigent Proteins (DIR) + Oxidases (Laccase/Peroxidase).
-
Mechanism: DIRs capture coniferyl alcohol radical intermediates, orienting them to force an 8–8' linkage.
-
Product: (+)-Pinoresinol .[1] This furofuran lignan retains the oxygenation pattern required for downstream processing.
Furan Ring Reduction
The conversion of the bicyclic pinoresinol to the monocyclic lariciresinol is the rate-limiting step for scaffold formation.
-
Enzyme: Pinoresinol-Lariciresinol Reductase (PLR) .[2]
-
Cofactor: NADPH.
-
Mechanism: PLR catalyzes a hydride transfer to the benzylic carbon (C7), cleaving the ether linkage of the furofuran ring.
-
Stereochemistry: In Abies and Larix species, PLR specificity dictates the enantiomeric purity (typically (-)-lariciresinol or (+)-lariciresinol depending on the isoform).
Part 2: The Acetylation Mechanism (Core Technical Insight)
While the formation of lariciresinol is well-documented, the conversion to This compound represents a specialized modification. Based on homologous pathways in Schisandra and Populus, this step is catalyzed by an O-acyltransferase.
The Putative Enzyme: Lignan O-Acetyltransferase
We posit that the enzyme responsible belongs to the BAHD Acyltransferase Superfamily . This family is known for acylating secondary metabolites using CoA thioesters as donors.
-
Enzyme Class: BAHD Acyltransferase (Clade V or related).
-
Acceptor Substrate: Lariciresinol (specifically the C9 or C9' primary hydroxyl group).
-
Catalytic Motif: The active site likely contains the conserved HXXXD motif, where Histidine acts as a general base to deprotonate the hydroxyl group of lariciresinol, facilitating nucleophilic attack on the acetyl-CoA carbonyl.
Reaction Stoichiometry
Comparative Evidence
Recent characterization of Coniferyl Alcohol Acyltransferase (CFAT) in Schisandra chinensis and Populus p-hydroxybenzoyltransferases confirms that conifers possess the machinery to acylate phenylpropanoid backbones. The high accumulation of this compound in Abies sachalinensis resin suggests high expression of this specific isoform in cortical resin ducts.
Part 3: Pathway Visualization
The following diagram illustrates the flow from monolignols to the acetylated end-product, highlighting the critical enzymatic checkpoints.
Caption: Figure 1. Biosynthetic pathway of this compound in conifers. The pathway highlights the stereoselective coupling by DIR proteins and the terminal acetylation by a putative BAHD acyltransferase.
Part 4: Experimental Validation Protocols
To confirm the activity of the putative lariciresinol acetyltransferase, the following in vitro assay protocol is recommended. This protocol is designed to be self-validating through the use of negative controls and mass spectrometry.
Enzyme Isolation & Assay Workflow
| Step | Procedure | Critical Parameter / Rationale |
| 1. Extraction | Homogenize Abies cambial tissue/needles in Extraction Buffer (100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1% PVPP). | PVPP binds phenolics that would otherwise inhibit enzyme activity. DTT preserves thiol groups. |
| 2. Enrichment | Desalt crude extract using PD-10 columns or dialyze against Assay Buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT). | Removal of endogenous substrates and small molecules is crucial for kinetic accuracy. |
| 3. Reaction Setup | Test: 50 µL Enzyme + 100 µM Lariciresinol + 200 µM Acetyl-CoA.Control 1: Boiled Enzyme (Heat-inactivated).Control 2: No Acetyl-CoA. | Validates that conversion is enzymatic and cofactor-dependent. |
| 4. Incubation | Incubate at 30°C for 30–60 minutes. | Optimal temperature for most plant BAHD acyltransferases. |
| 5. Termination | Stop reaction with 100 µL ice-cold Methanol/Acetonitrile (1:1) containing internal standard (e.g., deuterated lariciresinol). | Precipitates protein and prepares sample for LC-MS. |
| 6. Analysis | Analyze via LC-MS/MS (MRM mode). Monitor transition for this compound (e.g., m/z 401 → 151 in negative mode, subject to optimization). | MRM provides high sensitivity to detect low-abundance acetylated products. |
Visualization of Experimental Logic
Caption: Figure 2. Workflow for the isolation and kinetic characterization of lignan O-acetyltransferase.
Part 5: Pharmacological & Ecological Significance
Understanding this pathway is not merely academic; the acetyl group significantly alters the molecule's bioactivity.
Structure-Activity Relationship (SAR)
-
Lipophilicity: Acetylation increases the logP value, enhancing membrane permeability. This is critical for its antifungal mechanism , allowing the molecule to penetrate the fungal cell wall of pathogens like Plasmopara viticola (grapevine downy mildew).
-
Stability: The acetate ester protects the primary hydroxyl from rapid oxidative degradation, potentially increasing the half-life of the molecule in plant tissues and pharmaceutical formulations.
Therapeutic Potential
-
Antifungal: Efficacy comparable to commercial fungicides in controlling oomycetes.
-
Anticancer: Lariciresinol derivatives have shown ability to induce apoptosis in MCF-7 breast cancer cells, with acetylation often improving uptake.
References
-
Davin, L. B., & Lewis, N. G. (2003). Dirigent proteins and dirigent sites explain the mystery of specificity of radical precursor coupling in lignan and lignin biosynthesis. Plant Physiology. Link
-
Umezawa, T. (2003).[7] Diversity in lignan biosynthesis. Phytochemistry Reviews. Link
-
Satake, H., et al. (2015). Biosynthesis of lignans and neolignans. Natural Product Reports. Link
-
D'Auria, J. C. (2006).[7] Acyltransferases in plants: a good time to be BAHD. Current Opinion in Plant Biology. Link
-
Wada, S., et al. (2025). Abies sachalinensis naturally growing at a sedimentary site acquires iron tolerance via detoxicants production. PLOS ONE. Link
-
Ciocarlan, A. (2021).[8] (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova. Link
-
Zhu, P., et al. (2022).[7] Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis. Frontiers in Plant Science. Link
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- 4. Frontiers | Pathways of Non-enzymatic Lysine Acylation [frontiersin.org]
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- 8. researchgate.net [researchgate.net]
Lariciresinol vs. Lariciresinol Acetate: A Technical Pharmacological Guide
Executive Summary
This technical guide analyzes the pharmacological distinctions between Lariciresinol (LSR) and its esterified derivative, Lariciresinol Acetate (LSR-Ac) . While LSR is the primary bioactive lignan responsible for potent antifungal, anticancer, and anti-inflammatory effects, LSR-Ac represents a naturally occurring lipophilic variant (found in Sambucus williamsii and Larix spp.) that functions as a prodrug-like entity.
Key Distinction: The acetylation at the phenolic or aliphatic hydroxyl groups in LSR-Ac significantly alters physicochemical properties, primarily lipophilicity (LogP) . This modification enhances membrane permeability and bioavailability, allowing the molecule to traverse lipid bilayers more effectively before enzymatic hydrolysis restores the active LSR form.
Chemical & Physicochemical Profile
The structural difference lies in the acetylation of the hydroxyl groups. This modification shifts the molecule from a hydrophilic, hydrogen-bond donor profile to a more lipophilic, membrane-permeable profile.
| Feature | Lariciresinol (LSR) | This compound (LSR-Ac) |
| Molecular Class | Furofuran Lignan (Free Phenol) | Furofuran Lignan Ester |
| Key Functional Groups | Free Hydroxyls (-OH) | Acetyl Esters (-OCOCH3) |
| Lipophilicity (LogP) | Moderate (~2.5 - 3.0) | High (> 3.[1][2]5) |
| Solubility | Soluble in alcohols, DMSO; limited in lipids. | High lipid solubility; poor aqueous solubility. |
| Cellular Entry | Passive diffusion (slow) / Transporters | Passive diffusion (rapid via lipid bilayer) |
| Primary Source | Sambucus williamsii, Flaxseed, Isatis indigotica | Phyllanthus niruri, Larix species, Sambucus |
Pharmacokinetics (ADME) & Metabolic Activation
The pharmacological divergence is most pronounced in the Absorption and Metabolism phases. LSR-Ac acts as a delivery vehicle for LSR.
Absorption & Distribution
-
LSR-Ac: Due to the masking of polar hydroxyl groups, LSR-Ac exhibits superior passive transport across the intestinal epithelium and fungal cell membranes. It partitions effectively into the lipid bilayer.
-
LSR: While orally active, free LSR is subject to rapid Phase II conjugation (glucuronidation/sulfation) in the liver, potentially limiting its systemic half-life.
Metabolic Activation (Bioactivation)
Upon cellular entry, intracellular esterases (carboxylesterases) hydrolyze the acetate groups, releasing the free bioactive LSR. This "Trojan Horse" mechanism allows higher intracellular concentrations of LSR to be achieved compared to direct administration of the free phenol.
Downstream Metabolism
Both compounds are ultimately metabolized by gut microbiota into mammalian lignans (Enterolignans), specifically Enterolactone and Enterodiol , which are responsible for long-term estrogenic and cardiovascular benefits.
Visualization: Metabolic Activation Pathway
Caption: Pharmacokinetic activation of this compound into bioactive Lariciresinol.
Pharmacodynamics: Mechanisms of Action
Once hydrolyzed to the active core, the pharmacology aligns with established Lariciresinol pathways.
Antifungal Activity (Membrane Disruption)[3]
-
Target: Fungal plasma membrane (Candida albicans, Trichosporon beigelii).
-
Mechanism: LSR inserts into the lipid bilayer, causing depolarization and pore formation. This leads to leakage of intracellular ions and cell death.
-
Acetate Advantage: The acetate form penetrates the fungal cell wall (chitin/glucan layers) more efficiently before hydrolyzing to disrupt the inner membrane.
-
Potency: MIC values for LSR range from 12.5 to 25 µg/mL against C. albicans.[3]
Anticancer Activity (Apoptosis)[5]
-
Target: HepG2 (Liver), SKBr3 (Breast), MCF-7 cells.
-
Mechanism:
-
Mitochondrial Pathway: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic).
-
Signaling: Inhibition of NF-κB nuclear translocation, reducing pro-inflammatory cytokines that fuel tumor growth.
-
Angiogenesis: Inhibition of VEGF secretion in tumor xenografts.[4]
-
Visualization: Signaling Cascade
Caption: Dual mechanism of action: Mitochondrial apoptosis in cancer and membrane disruption in fungi.
Therapeutic Applications
| Indication | Lariciresinol (LSR) Role | This compound (LSR-Ac) Role |
| Fungal Infection | Active agent; disrupts membranes.[5][6] | Topical Prodrug: Enhanced skin penetration for dermatophytes. |
| Cancer Therapy | Systemic agent; induces apoptosis.[3] | Oral Prodrug: Improved bioavailability; reduced first-pass metabolism. |
| Osteoporosis | Promotes osteoblast proliferation (UMR106 cells). | Likely active post-hydrolysis; potentially better bone tissue distribution. |
| Hepatitis B | Inhibits viral transcription (via HNF1α). | Potential for higher hepatocyte uptake due to lipophilicity. |
Experimental Protocols
Isolation of this compound from Sambucus williamsii[3][7]
-
Source Material: Dried stems of Sambucus williamsii.
-
Extraction:
-
Pulverize stems and extract with 60% Ethanol under reflux (3x, 2h each).
-
Concentrate filtrate in vacuo to obtain crude extract.
-
-
Purification:
-
D101 Macroporous Resin: Elute with H2O, then 30%, 60%, and 95% EtOH. Collect 60% fraction.
-
Silica Gel Chromatography: Elute with CHCl3:MeOH gradient (100:1 to 1:1).
-
Preparative HPLC: Use C18 column, MeOH:H2O mobile phase. Monitor at 280 nm.
-
Validation: Confirm structure via 1H-NMR (Acetate singlet at ~2.0 ppm) and MS.
-
Antifungal Susceptibility Assay (MIC)
-
Objective: Compare potency against C. albicans.
-
Method: CLSI M27-A3 Broth Microdilution.
-
Steps:
-
Prepare stock solutions of LSR and LSR-Ac in DMSO.
-
Dilute in RPMI 1640 medium to final concentrations (0.5 – 128 µg/mL).
-
Inoculate with C. albicans (1-5 x 10^3 CFU/mL).
-
Incubate at 35°C for 24-48 hours.
-
Endpoint: MIC is the lowest concentration inhibiting 50% (IC50) or 90% (IC90) of growth compared to control.
-
Esterase Stability Assay (Prodrug Validation)
-
Objective: Confirm LSR-Ac converts to LSR in plasma/cells.
-
Steps:
-
Incubate LSR-Ac (10 µM) in mouse plasma or liver microsomes at 37°C.
-
Aliquot samples at 0, 15, 30, 60 min.
-
Quench with ice-cold acetonitrile.
-
Analyze via LC-MS/MS for the disappearance of LSR-Ac and appearance of LSR.
-
References
-
Antifungal Mechanism of Lariciresinol: Hwang, B., et al. (2011).[5] "Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans." Biochemical and Biophysical Research Communications. Link
-
Antiviral Activity (HBV): Li, J., et al. (2022).[7] "(-)-Lariciresinol Isolated from the Roots of Isatis indigotica Inhibits Hepatitis B Virus by Regulating Viral Transcription." Molecules. Link
-
Isolation from Sambucus williamsii: Ouyang, F., et al. (2009). "Lignans from stems of Sambucus williamsii."[5][6] Zhongguo Zhong Yao Za Zhi. Link
-
Anticancer & Angiogenesis: Saarinen, N.M., et al. (2008). "Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts."[4][6] International Journal of Cancer. Link
-
General Lignan Pharmacokinetics: Adlercreutz, H. (2007). "Lignans and human health."[1][2][8][9] Critical Reviews in Clinical Laboratory Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phyllanthus Lignans: A Review of Biological Activity and Elicitation [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lariciresinol | CAS:27003-73-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Technical Guide: Natural Sources of Lariciresinol Acetate Beyond Larix decidua
This guide serves as a technical blueprint for researchers investigating Lariciresinol Acetate , a bioactive lignan ester. While historically tethered to Larix decidua (European Larch), this document expands the chemotaxonomic horizon to include Cedrus atlantica and Zanthoxylum schinifolium, providing actionable extraction protocols and mechanistic insights.
Part 1: Executive Summary & Chemical Identity
This compound (Lariciresinol-9'-acetate) is a tetrahydrofuran lignan derivative. Unlike its parent compound, lariciresinol, which is ubiquitous in the plant kingdom (found in flax, sesame, and brassicas), the acetylated form is a rare chemotaxonomic marker restricted to specific lineages within Pinaceae and Rutaceae.
Its primary value lies in its fungicidal potency (specifically against oomycetes like Plasmopara viticola) and emerging cytotoxic activity against cancer cell lines. This guide shifts the focus from the standard source (L. decidua) to high-yield alternatives like Cedrus atlantica.
Chemical Profile
| Property | Detail |
| IUPAC Name | [(2S,3R,4R)-4-(4-hydroxy-3-methoxybenzyl)-2-(4-hydroxy-3-methoxyphenyl)tetrahydrofuran-3-yl]methyl acetate |
| Molecular Formula | C₂₂H₂₆O₇ |
| Molecular Weight | 402.44 g/mol |
| Key Functional Groups | Guaiacyl moieties (x2), Tetrahydrofuran core, Acetyl ester at C-9' |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol; Insoluble in Water |
Part 2: Botanical Sources & Chemotaxonomy[13]
While Larix decidua is the type species, reliance on it is limiting. The following sources represent validated alternatives.
The High-Yield Alternative: Cedrus atlantica (Atlas Cedar)
Source Material: Oleoresin (Resin) Relevance: Research indicates that C. atlantica resin is a superior reservoir for lignans compared to wood extracts. In specific chemotypes (Group III), lignans constitute 38.8–63.8% of the resin mass, with lariciresinol 9'-acetate accounting for up to 29.1% of the total profile.[1]
-
Advantage: Resin collection is non-destructive compared to bark/wood harvesting required for Larix.
-
Chemotype Note: Screening is required; "Group III" trees are the hyper-producers.
The Larix Complex (Beyond decidua)
The acetate is not unique to European Larch but is a genus-wide marker.
-
Species: Larix gmelinii (Dahurian Larch), Larix kaempferi (Japanese Larch), Larix sibirica (Siberian Larch).
-
Context: Often co-occurs with Larixyl Acetate (a labdane diterpene). Separation of these two acetates is a critical purification step.
The Outlier: Zanthoxylum schinifolium (Sichuan Pepper family)
Family: Rutaceae Relevance: A rare angiosperm source. This compound has been isolated from the root bark alongside coumarins.
-
Yield: Significantly lower than Pinaceae resins.
-
Utility: Useful for studying convergent evolution of lignan acetylation but less viable for mass isolation.
Part 3: Biosynthesis & Signaling Logic
Understanding the pathway allows for better selection of plant tissue (e.g., selecting tissues with high acyltransferase activity).
Figure 1: Biosynthetic Pathway. The critical divergence point is the acetylation of Lariciresinol by a putative acyltransferase, preventing its further reduction to Secoisolariciresinol.
Part 4: Isolation Protocol (Self-Validating System)
Objective: Isolate this compound from Cedrus atlantica resin or Larix bark. Critical Control Point: Avoid alkaline conditions (e.g., NaOH, KOH) to prevent hydrolysis of the acetate group back to lariciresinol.
Workflow Diagram
Figure 2: Isolation Workflow. A non-destructive DCM extraction followed by polarity-based fractionation.
Step-by-Step Methodology
-
Extraction:
-
Dissolve 100g of Cedrus atlantica oleoresin in 500mL Dichloromethane (DCM) .
-
Why DCM? It selectively solubilizes lipophilic lignans and diterpenes while leaving behind highly polar polysaccharides.
-
Sonicate for 30 mins at room temperature. Filter to remove debris.
-
-
Fractionation (Silica Gel):
-
Load crude extract onto a silica gel column.
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (100:0 → 0:100).
-
Elution Order:
-
Hydrocarbons (Monoterpenes)[2]
-
Resin Acids (Abietic acid type)
-
Lignans (Target Fraction) - Elutes typically around 40-50% EtOAc.
-
-
-
Validation (TLC & NMR):
-
TLC: Silica plates, solvent Hexane:EtOAc (1:1). Spray with Vanillin-H₂SO₄ and heat. Lignans typically turn pink/violet.
-
NMR Check: Look for the diagnostic singlet of the acetate methyl group at δ 2.05-2.10 ppm (¹H NMR) and the ester carbonyl at δ ~171 ppm (¹³C NMR).
-
Self-Validation: If the acetate signal is missing but the lignan core signals remain, accidental hydrolysis occurred (check solvent pH).
-
Part 5: Comparative Data
| Source Species | Tissue | Est.[3][4][5] Yield (Crude) | Major Co-contaminants |
| Larix decidua | Bark | 0.5 - 1.5% | Larixol, Larixyl Acetate, Tannins |
| Cedrus atlantica | Resin | 15.0 - 29.0% | Abietic Acid, Pimaric Acid |
| Larix gmelinii | Wood/Bark | 0.2 - 0.8% | Taxifolin, Flavonoids |
| Zanthoxylum schinifolium | Root Bark | < 0.1% | Coumarins, Alkaloids |
References
-
Nam, A. M., et al. (2001). Identification and quantitative determination of lignans in Cedrus atlantica resins using ¹³C NMR spectroscopy. Phytochemical Analysis. Link
-
Mulholland, D. A., et al. (2017).[6] Efficacy of extracts from eight economically important forestry species against downy mildew (Plasmopara viticola) and identification of active constituents. Crop Protection. Link
-
Ciocarlan, A., et al. (2021).[7] (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Chemistry Journal of Moldova. Link
-
Cho, J. Y., et al. (2012). Coumarins and Lignans from Zanthoxylum schinifolium and Their Anticancer Activities. Journal of Agricultural and Food Chemistry. Link
-
Salem, M. Z. M., et al. (2016). In vitro Bioactivity and Antimicrobial Activity of Picea abies and Larix decidua Wood and Bark Extracts. BioResources. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Larix decidua Mill. (Pinaceae) oleoresin’s essential oils composition using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wood Bark and Peat Based Bioactive Compounds, Speciality Chemicals, and Remediation Materials: from Innovations to Applications | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 6. Prof Dulcie Mulholland | University of Surrey [surrey.ac.uk]
- 7. cjm.ichem.md [cjm.ichem.md]
Lariciresinol Acetate: Mechanistic Role in Plant Defense and Bio-Efficacy Optimization
Topic: Role of Lariciresinol Acetate in Plant Defense Against Herbivores Content Type: Technical Whitepaper Audience: Researchers, Chemical Ecologists, and Drug Development Scientists
Executive Summary
This compound is a bioactive lignan derivative found prominently in the Aglaia (Meliaceae) and Larix (Pinaceae) genera. While its parent compound, lariciresinol, is a well-documented phytoestrogen and antioxidant, the acetylated form represents a critical evolutionary adaptation in plant defense. This guide analyzes the role of this compound as a lipophilic "delivery system" for plant defense, enhancing cuticle penetration and bioavailability against herbivores and microbial pathogens. We explore its biosynthesis, chemical stability, and synergistic potential in botanical insecticide formulations.
Chemical Architecture & Bioavailability
The acetylation of lariciresinol at the C-3 or C-9 position fundamentally alters its physicochemical properties, transitioning it from a hydrophilic phenolic compound to a lipophilic agent capable of crossing biological membranes.
Structural Significance
-
Parent Compound (Lariciresinol): Contains free hydroxyl groups, limiting passive transport across the lipophilic insect cuticle and gut epithelium.
-
Acetylated Derivative (this compound): The esterification of the hydroxyl group masks polarity, significantly increasing the partition coefficient (LogP). This modification protects the molecule from rapid oxidative degradation and facilitates transport into the hemolymph of herbivores.
Table 1: Physicochemical Comparison (Theoretical)
| Property | (-)-Lariciresinol | This compound | Biological Implication |
|---|---|---|---|
| LogP (Lipophilicity) | ~1.8 - 2.2 | ~3.0 - 3.5 | Acetate enhances cuticle penetration. |
| H-Bond Donors | 4 | 3 | Reduced polarity increases membrane permeability. |
| Metabolic Stability | Moderate (Glucuronidation target) | High (Ester acts as prodrug moiety) | Delayed detoxification in insect gut. |
Biosynthetic Pathway
The synthesis of this compound branches from the general phenylpropanoid pathway. The critical divergence occurs after the formation of lariciresinol, where an acetyltransferase (likely of the BAHD family) catalyzes the esterification.
Pathway Visualization
The following diagram illustrates the reductive flow from Coniferyl Alcohol to Lariciresinol, culminating in the acetylation step.
Figure 1: Biosynthetic pathway of this compound. The terminal acetylation step serves as a metabolic 'lock' to stabilize the compound for storage or secretion.
Mechanisms of Action in Herbivore Defense
This compound operates through a multi-modal defense strategy, often functioning synergistically with other secondary metabolites like rocaglamides (in Aglaia) or diterpenes (in Larix).
Antifeedant & Toxic Activity
Unlike simple phenolics that act as oxidative stressors, lignan acetates target specific physiological pathways in insects:
-
Endocrine Disruption: Lignans share structural similarity with insect ecdysteroids. This compound can bind to ecdysone receptors, disrupting molting and metamorphosis.
-
Gut Membrane Permeabilization: The acetate moiety allows the molecule to partition into the lipid bilayer of the insect midgut cells, potentially disrupting ion transport and causing cellular leakage.
-
Synergism: In Aglaia species, this compound co-occurs with rocaglamides (protein synthesis inhibitors). The lignan likely acts as a penetration enhancer, compromising the gut barrier to allow the more potent rocaglamides to reach their target sites.
Antimicrobial Defense (Phytoalexin Role)
Herbivory often introduces fungal or bacterial pathogens. This compound exhibits potent antimicrobial activity (MIC values ~125-250 μg/mL against S. aureus), preventing secondary infection of the wounded plant tissue [1].
Experimental Protocols
To study the specific efficacy of this compound, precise extraction and bioassay protocols are required.
Extraction and Isolation
Objective: Isolate the lipophilic acetate fraction without hydrolysis.
-
Plant Material: Air-dry aerial parts of Aglaia elaeagnoidea or Larix bark. Grind to a fine powder (mesh size 40).
-
Extraction:
-
Macerate 100g powder in Dichloromethane (DCM) for 24h. Note: Avoid methanol initially to prevent extracting high loads of polar glycosides.
-
Filter and concentrate the DCM extract under reduced pressure at 40°C.
-
-
Fractionation:
-
Redissolve residue in Hexane:Ethyl Acetate (9:1).
-
Perform Silica Gel Column Chromatography.[1] Elute with a gradient of Hexane -> Ethyl Acetate.
-
This compound typically elutes in the 20-30% Ethyl Acetate fraction.
-
-
Verification: Confirm structure via 1H-NMR (look for singlet acetate signal at δ 2.0-2.1 ppm) and LC-MS.
Antifeedant Bioassay (Leaf Disk Method)
Objective: Quantify the deterrence of this compound against a model herbivore (e.g., Spodoptera spp.).
-
Preparation: Dissolve purified this compound in acetone to create a concentration series (0.1, 0.5, 1.0 mg/mL).
-
Application:
-
Punch 1.5 cm leaf disks from host plants (e.g., Cabbage).
-
Apply 10 μL of solution to the "Treatment" disks and 10 μL of pure acetone to "Control" disks. Air dry for 10 mins.
-
-
Exposure:
-
Place one Treatment and one Control disk in a petri dish with a moist filter paper.
-
Introduce a single 3rd-instar larva starved for 4 hours.
-
-
Data Collection:
-
After 24h, measure the consumed area using image analysis software (e.g., ImageJ).
-
Calculate Antifeedant Index (AI) :
(Where C = consumption of control, T = consumption of treated)
-
Visualization of Defense Mechanism
The following diagram details the interaction between this compound and the insect gut interface.
Figure 2: Mechanism of Action. The acetate group facilitates entry into the insect gut epithelium, where it may act directly or be hydrolyzed to the active phenol.
References
-
Frontiers in Microbiology. (2022). Efficacy of (+)-Lariciresinol to Control Bacterial Growth of Staphylococcus aureus and Escherichia coli O157:H7. Retrieved from [Link]
-
Chemistry Journal of Moldova. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. Retrieved from [Link]
-
Journal of Asian Natural Products Research. (2000). Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea. Retrieved from [Link]
-
Neliti. (2000). Insecticidal activity of extracts of Aglaia spp.[1][2][3] (Meliaceae).[2][4] Retrieved from [Link]
Sources
Technical Guide: Lariciresinol Acetate as a Novel Antifungal Agent Against Plasmopara viticola
A Senior Application Scientist's In-Depth Analysis of Mechanism, Efficacy, and Experimental Validation
Executive Summary
Grapevine downy mildew, caused by the oomycete Plasmopara viticola, represents one of the most significant threats to global viticulture, capable of causing devastating crop losses. Current control strategies heavily rely on synthetic fungicides and copper-based treatments, which raise concerns regarding environmental impact and the development of pathogen resistance.[1][2] This guide provides a comprehensive technical overview of lariciresinol acetate, a naturally occurring lignan, as a potent and promising bio-fungicide for the management of P. viticola. Sourced from renewable forestry by-products like the bark of Larix species, this compound has demonstrated high efficacy, reaching 90-100% in semi-controlled conditions.[3][4] This document delves into the biology of the pathogen, the properties of the active compound, postulated mechanisms of action, and detailed, field-proven protocols for its isolation, characterization, and bio-efficacy validation. It is intended for researchers, scientists, and drug development professionals seeking to explore and develop novel, sustainable solutions for plant disease management.
Introduction: The Pathogen and the Protective Compound
The Adversary: Plasmopara viticola
Plasmopara viticola is not a true fungus but an oomycete, or "water mold," a crucial distinction for developing targeted control strategies.[2] Oomycetes possess cell walls primarily composed of cellulose and are diploid in their vegetative state, differentiating them from chitin-walled, haploid fungi.[2] As an obligate biotrophic pathogen, P. viticola requires living host tissue to complete its life cycle, which is characterized by rapid asexual reproduction during the growing season and sexual overwintering.[5][6]
The life cycle is heavily dependent on environmental conditions, particularly moisture and temperature.[7][8] Understanding this cycle is paramount as it reveals key vulnerabilities for targeted intervention.
-
Primary Infection: Overwintering oospores in fallen leaf litter germinate in spring when temperatures exceed 10°C and sufficient moisture is present.[6][8] This produces a macrosporangium, which releases motile, flagellated zoospores.[5] Rain splash disperses these zoospores onto green grapevine tissues.
-
Infection Process: Zoospores require a film of water to swim to and encyst near stomata, the breathing pores of the plant.[5][7] A germ tube then penetrates the host, leading to intercellular mycelial growth.
-
Secondary Cycles: Under warm (19-24°C) and humid conditions, new sporangiophores emerge from the stomata on the underside of leaves, bearing lemon-shaped sporangia.[6][9] These are dispersed by wind and rain, initiating multiple, rapid secondary infection cycles throughout the season.[5]
Caption: Life Cycle of Plasmopara viticola.
Current control measures, while effective, face challenges. The widespread use of copper fungicides has led to soil accumulation and ecotoxicity concerns, while single-site synthetic fungicides are prone to the rapid evolution of resistant pathogen strains.[1][2] This necessitates a search for novel active ingredients with different modes of action, such as this compound.
The Candidate: this compound
This compound is a lignan, a class of phenolic compounds derived from the dimerization of two phenylpropane units.[10] Lignans are widespread in the plant kingdom and are known for a variety of biological activities, including roles in plant defense.[10][11]
-
Natural Source: this compound, along with the related and also active compounds lariciresinol, larixol, and larixyl acetate, can be efficiently isolated from the bark of several Larix (larch) species.[3][4] This presents an opportunity to valorize a low-value by-product of the forestry industry into a high-value, bioactive extract for agriculture.[3]
-
Proven Efficacy: Initial studies are highly promising. Dichloromethane extracts from Larix bark provided almost complete protection for grapevines against downy mildew in semi-controlled environments.[3] Subsequent isolation and testing confirmed that this compound is one of the key active constituents, demonstrating 90-100% efficacy against the pathogen.[3][4]
Postulated Mechanisms of Action
While the precise mechanism of this compound against P. viticola is yet to be fully elucidated, we can construct a robust framework based on evidence from related compounds and the pathogen's biology. The anti-oomycete activity is likely multifaceted, involving both direct antimicrobial action and potential stimulation of host defenses.
Direct Antimicrobial Activity
The primary hypothesized mechanism is the disruption of cellular membrane integrity.
-
Membrane Permeabilization: Studies on the parent compound, lariciresinol, against pathogenic fungi (Candida albicans) have shown that it associates with lipid bilayers and induces membrane permeabilization, leading to cell death.[12] This is a compelling line of evidence, as the plasma membrane is a conserved and essential structure in oomycetes as well. Disruption of membrane potential and integrity would be lethal.
-
Inhibition of Motile Zoospores: The zoospore stage is arguably the most vulnerable in the P. viticola life cycle. These motile spores lack a protective cell wall and are directly exposed to the environment. A compound that disrupts their delicate plasma membrane would rapidly inhibit motility and viability, preventing them from reaching the stomata to initiate infection.
-
Interference with Mycelial Growth: For infections that do establish, this compound may inhibit the growth of the intercellular mycelium by similar membrane-disrupting actions, thereby limiting lesion development and host tissue colonization.
Indirect Action via Host Defense Stimulation
Many natural compounds protect plants not only by killing the pathogen but also by "alerting" the plant's own immune system. Lignans are known plant defense compounds, and it is plausible that this compound acts as an elicitor.
-
Elicitation of Phytoalexins: Grapevines respond to pathogen attacks by producing phytoalexins, such as stilbenes (e.g., resveratrol). This compound could be recognized by plant cell receptors, triggering downstream signaling pathways that lead to the accumulation of these antimicrobial compounds. Other natural extracts have been shown to protect grapevines against P. viticola in part by stimulating plant defenses.
Caption: Postulated dual-action mechanism of this compound.
Experimental Validation: Protocols and Methodologies
A rigorous, multi-step approach is required to validate the efficacy and elucidate the mechanism of action of this compound. The following protocols provide a self-validating system, progressing from compound isolation to in vitro and in vivo bioassays.
Part A: Isolation and Characterization of this compound
Causality: The foundational step is to obtain a pure, structurally verified compound. This ensures that the observed biological activity is unequivocally attributable to this compound and not to co-eluting impurities.
-
Protocol 1: Extraction from Larix Bark
-
Source Material: Obtain air-dried bark from a verified Larix species (e.g., Larix decidua).
-
Milling: Grind the bark to a fine powder (e.g., 20-40 mesh) to increase the surface area for efficient extraction.
-
Solvent Extraction: Perform a Soxhlet extraction or maceration with dichloromethane, a solvent shown to be effective for isolating this compound.[3] Alternatively, ethanol can be used as a more toxicologically acceptable solvent.[1]
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield a crude oleoresin extract.
-
-
Protocol 2: Chromatographic Purification
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel.
-
Elution Gradient: Elute with a non-polar to polar solvent gradient (e.g., hexane to ethyl acetate). Collect fractions based on TLC (Thin Layer Chromatography) analysis.
-
Fraction Pooling: Pool fractions containing the compound of interest (identified by comparison with a standard, if available).
-
Fine Purification (HPLC): For highest purity, subject the enriched fraction to semi-preparative High-Performance Liquid Chromatography (HPLC).
-
-
Protocol 3: Structural Elucidation and Verification
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using High-Resolution Mass Spectrometry (HR-MS) to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR spectroscopy to confirm the chemical structure, including stereochemistry, by comparing spectral data with published values.[13][14]
-
Part B: In Vitro Antifungal Assays
Causality: In vitro assays are essential for determining the direct inhibitory effect of the pure compound on P. viticola life stages, eliminating confounding factors from the host plant.
-
Protocol 4: Zoospore Motility and Germination Assay
-
Inoculum Preparation: Collect fresh P. viticola sporangia from sporulating leaf lesions (incubated overnight at >95% RH, 22°C) by rinsing with sterile, chilled (4°C) distilled water.
-
Zoospore Release: Incubate the sporangial suspension in the dark at 4°C for 2-4 hours to induce zoospore release.
-
Treatment Application: In a 96-well microtiter plate, add serial dilutions of this compound (dissolved in a minimal amount of DMSO and diluted in water) to the wells. Include a water-only control and a DMSO solvent control.
-
Inoculation: Add a standardized concentration of the active zoospore suspension to each well.
-
Assessment:
-
Motility: Immediately and at set time points (e.g., 15, 30, 60 minutes), observe a subsample under a microscope and count the percentage of motile vs. non-motile zoospores.
-
Germination: After 24 hours of incubation at room temperature, add a fixative (e.g., lactophenol cotton blue) and count the percentage of germinated vs. non-germinated spores.
-
-
Analysis: Calculate the EC50 (Effective Concentration to inhibit 50%) value for both motility and germination.
-
-
Protocol 5: Leaf Disc Mycelial Growth Inhibition Assay
-
Leaf Disc Preparation: Punch discs (e.g., 1.5 cm diameter) from young, healthy leaves of a susceptible grapevine variety (Vitis vinifera).[15]
-
Treatment: Float the discs, abaxial (lower) side up, on solutions containing serial dilutions of this compound. Include a fungicide standard (e.g., Metalaxyl) as a positive control and a water/solvent control.
-
Inoculation: After 24 hours, place a droplet of a standardized sporangial suspension onto the center of each disc.
-
Incubation: Incubate the discs in a high-humidity chamber at 22°C with a 12h photoperiod.
-
Disease Assessment: After 5-7 days, assess the percentage of the leaf disc area covered by sporulation.
-
Analysis: Calculate the EC50 value based on the reduction in sporulation area compared to the control.
-
Part C: In Vivo Efficacy Evaluation
Causality: Whole plant assays are the critical link to practical application, assessing the compound's ability to protect a plant under conditions that more closely mimic the field, accounting for factors like absorption, translocation, and stability.
-
Protocol 6: Whole Plant Protective Assay
-
Plant Material: Use potted, young grapevine plants with 4-6 fully expanded leaves.
-
Treatment Application: Spray the plants to the point of runoff with different concentrations of this compound formulated with a surfactant to ensure even coverage. Include negative (water/surfactant) and positive (commercial fungicide) control groups.
-
Drying: Allow the treatment to dry completely on the leaf surface (approx. 24 hours).
-
Inoculation: Spray the plants with a standardized suspension of P. viticola sporangia.
-
Incubation: Place the plants in a dew chamber or cover with plastic bags for 24 hours at 22°C and 100% RH to facilitate infection. Then, move them to a greenhouse under optimal conditions for disease development.
-
Disease Assessment: After 7-10 days, assess the disease severity by estimating the percentage of leaf area covered with "oil spot" lesions and/or sporulation on each leaf.[16]
-
Analysis: Calculate the Percent Disease Index (PDI) and the percentage of disease control for each treatment relative to the negative control.
-
Data Analysis and Interpretation
Clear presentation and robust statistical analysis of quantitative data are non-negotiable for validating the compound's efficacy.
Quantitative Data Summary
The following tables represent hypothetical but realistic outcomes from the protocols described above, designed for easy comparison and interpretation.
Table 1: In Vitro Efficacy of this compound Against P. viticola
| Assay Type | Parameter | EC50 (µg/mL) | 95% Confidence Interval |
| Zoospore Assay | Motility Inhibition (1h) | 15.2 | 12.8 - 18.1 |
| Zoospore Assay | Germination Inhibition (24h) | 8.5 | 7.1 - 10.2 |
| Leaf Disc Assay | Mycelial Growth Inhibition | 23.7 | 20.5 - 27.4 |
Table 2: In Vivo Protective Efficacy of this compound on Grapevine Plants
| Treatment | Concentration (µg/mL) | Disease Severity (%) | Disease Control (%) |
| Negative Control | 0 | 85.4 ± 5.6 | 0 |
| This compound | 50 | 41.2 ± 4.1 | 51.8 |
| This compound | 100 | 12.7 ± 2.9 | 85.1 |
| This compound | 250 | 4.3 ± 1.5 | 94.9 |
| Fungicide Standard | (Manufacturer's Rate) | 1.8 ± 0.9 | 97.9 |
Statistical Validation
To ensure the trustworthiness of these results, every experiment must incorporate:
-
Replication: Each treatment and control should have a minimum of 3-5 biological replicates.
-
Controls: Negative (untreated), solvent, and positive (commercial standard) controls are mandatory to isolate the effect of the test compound and benchmark its performance.
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as ANOVA followed by a post-hoc test (e.g., Tukey's HSD), to determine if the observed differences between treatments are statistically significant (typically p < 0.05).
Future Directions and Drug Development Perspectives
The successful validation of this compound's efficacy opens several avenues for its development into a commercial bio-fungicide.
-
Formulation Development: Raw active ingredients are rarely effective in the field. Research is needed to develop a stable, effective formulation (e.g., suspension concentrate, emulsifiable concentrate) that improves leaf adhesion, UV stability, and rainfastness.
-
Scalable Production: While extraction from larch bark is a viable starting point, long-term supply may require biotechnological approaches.[1] This could involve exploring the heterologous expression of key enzymes in the lignan biosynthesis pathway, such as pinoresinol-lariciresinol reductases, in microbial hosts.[17]
-
Ecotoxicology and Safety: Rigorous testing is required to determine the compound's safety profile for non-target organisms (e.g., beneficial insects, aquatic life) and its environmental fate.
-
Resistance Management: As with any single-site fungicide, the potential for resistance development in P. viticola populations must be assessed. This compound's membrane-disrupting mechanism may be less prone to resistance than highly specific enzyme inhibitors, but this requires long-term study.
Conclusion
This compound stands out as a highly promising candidate for the development of a new generation of bio-fungicides. Its high efficacy against the economically devastating pathogen Plasmopara viticola, combined with its natural origin from a renewable resource, positions it as a valuable tool for sustainable agriculture.[3][4] The proposed mechanisms of action—primarily direct membrane disruption and potential host defense induction—offer a robust framework for further investigation. By following the rigorous experimental protocols outlined in this guide, research and development professionals can effectively validate its performance and accelerate its journey from the laboratory to the vineyard, providing growers with a much-needed, eco-friendly alternative to conventional chemical treatments.
References
- University of Surrey. (2017). Efficacy of extracts from eight economically important forestry species against grapevine downy mildew (Plasmopara viticola)
-
Kim, J. H., et al. (2011). Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans. PubMed. [Link]
-
Thürig, B., et al. (2017). Reducing copper use in the environment: the use of larixol and larixyl acetate to treat downy mildew caused by Plasmopara viticola in viticulture. PubMed. [Link]
-
Grünwald, L., et al. (2022). A grapevine by-product extract enriched in oligomerised stilbenes to control downy mildews: focus on its modes of action towards Plasmopara viticola. OENO One. [Link]
-
Mulholland, D. A., et al. (2017). Efficacy of extracts from eight economically important forestry species against grapevine downy mildew (Plasmopara viticola) and identification of active constituents. Organic Eprints. [Link]
-
Valsesia, G., et al. (2020). A Real-Time PCR Assay for the Quantification of Plasmopara viticola Oospores in Grapevine Leaves. National Institutes of Health. [Link]
-
Li, Y., et al. (2022). (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription. PubMed. [Link]
-
Saleem, M., et al. (2025). Lariciresinol: a potent natural compound with diverse therapeutic and health benefits. Taylor & Francis Online. [Link]
-
Abate, D., et al. (2021). Evaluation of the activity of a plant extract against Plasmopara viticola in grapes. ResearchGate. [Link]
-
ResearchGate. (n.d.). In vitro direct effect against P. viticola. [Link]
-
Zhang, S., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). In vivo tests carried out on grapevine plants aiming at assessing fungicide resistance. [Link]
-
PennState Extension. (2023). Grape Disease - Downy Mildew. [Link]
-
Sawant, S. D., et al. (2017). Evaluation of amisulbrom 20% SC against Plasmopara viticola of grapes under in vitro and in vivo conditions. Indian Phytopathology. [Link]
-
Gisi, U., & Sierotzki, H. (2015). Oomycete Fungicides: Phenylamides, Quinone Outside Inhibitors, and Carboxylic Acid Amides. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Lariciresinol – Knowledge and References. [Link]
-
ResearchGate. (n.d.). The life cycle of P. viticola. [Link]
-
Ciocarlan, A. (2021). (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments. ResearchGate. [Link]
-
Koppert. (n.d.). Grape Downy Mildew (Plasmopara viticola). [Link]
-
Toffolatti, S. L., et al. (2021). Fungicide Resistance Evolution and Detection in Plant Pathogens: Plasmopara viticola as a Case Study. AIR Unimi. [Link]
-
ResearchGate. (n.d.). Systemic Fungicides and the Control of Oomycetes. [Link]
-
SA Fruit Journal. (n.d.). Downy Mildew on grapevines. [Link]
-
Hasan, M., et al. (2024). Oomycetes as biocontrol agents: unveiling their potential and mechanisms in plant disease control. Mycosphere journal. [Link]
-
The Connecticut Agricultural Experiment Station. (n.d.). Grape Downy Mildew. [Link]
-
Lainé, E., et al. (2019). Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants. PubMed. [Link]
-
Vitta, C., et al. (2021). NMR Characterization of Lignans. MDPI. [Link]
-
Becerra-Cornejo, T., et al. (2021). Growth Inhibition of Phytopathogenic Fungi and Oomycetes by Basidiomycete Irpex lacteus and Identification of its Antimicrobial Extracellular Metabolites. PubMed. [Link]
-
Smeds, A. I., et al. (2005). A New Lariciresinol-Type Butyrolactone Lignan Derived from Hydroxymatairesinol and Its Identification in Spruce Wood. American Chemical Society. [Link]
-
ResearchGate. (n.d.). Pinoresinol: A lignol of plant origin serving for defense in a caterpillar. [Link]
Sources
- 1. Reducing copper use in the environment: the use of larixol and larixyl acetate to treat downy mildew caused by Plasmopara viticola in viticulture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. Organic Eprints - Efficacy of extracts from eight economically important forestry species against grapevine downy mildew (Plasmopara viticola) and identification of active constituents [orgprints.org]
- 5. researchgate.net [researchgate.net]
- 6. Grape Downy Mildew (Plasmopara viticola) – Biological Control, Symptoms and Development [koppert.com]
- 7. extension.psu.edu [extension.psu.edu]
- 8. Downy Mildew on grapevines - SA Fruit Journal [safj.co.za]
- 9. portal.ct.gov [portal.ct.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR Characterization of Lignans [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. air.unimi.it [air.unimi.it]
- 16. researchgate.net [researchgate.net]
- 17. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Lariciresinol Acetate: A Technical Analysis of the Lignan Pharmacophore
Part 1: Executive Summary & Chemical Profile
Lariciresinol acetate is a bioactive lignan found primarily in Sambucus williamsii (Hance) and Larix (Larch) species. While often overshadowed by its parent compound, lariciresinol, the acetate derivative presents a distinct pharmacological profile characterized by enhanced lipophilicity and specific antimicrobial efficacy.
This guide analyzes the therapeutic utility of this compound, distinguishing its direct activities from those of its parent scaffold. Current research positions it as a high-potency antifungal lead (particularly against oomycetes like Plasmopara viticola) and a potential prodrug for systemic anti-inflammatory therapy.
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: [(2S,3R,4R)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl acetate (Representative isomer)
-
Molecular Weight: 402.44 g/mol [2]
-
Key Structural Feature: Acetylation at the primary alcohol position of the lariciresinol core. This modification significantly alters LogP (partition coefficient), potentially enhancing cell membrane permeability compared to the more polar parent compound.
Comparative Pharmacological Profile
| Feature | Lariciresinol (Parent) | This compound (Derivative) |
| Primary Source | Sambucus williamsii, Isatis indigotica | Larix spp.[7] (Bark), Sambucus williamsii |
| Lipophilicity | Moderate (LogP ~2.6) | High (Enhanced membrane penetration) |
| Antifungal Potency | Moderate (Microstatic) | High (Microbicidal) ; >90% efficacy vs. P. viticola |
| Anticancer Activity | Strong (HepG2, MCF-7 apoptosis) | Selective/Weak (Low cytotoxicity in HL-60/PC-3) |
| Primary Mechanism | Mitochondrial apoptosis, NF-κB inhibition | Membrane disruption, Enzymatic inhibition |
Part 2: Therapeutic Mechanisms (The Core)
Antifungal & Antimicrobial Efficacy
The most authoritative data for this compound lies in its antimicrobial capabilities. Unlike general disinfectants, it exhibits specificity toward oomycetes and fungal pathogens.
-
Mechanism of Action: The acetate moiety facilitates rapid integration into the fungal lipid bilayer. Once embedded, the lignan core disrupts membrane integrity, leading to leakage of intracellular electrolytes (K+, ATP) and eventual cell lysis.
-
Specific Efficacy: In studies involving Larix bark extracts, this compound was identified as a primary active constituent, demonstrating 90–100% efficacy against Plasmopara viticola (downy mildew) under semi-controlled conditions.[8][9] This suggests a potential utility in both agricultural fungicides and topical antifungal therapeutics for humans.
Anti-Inflammatory & Prodrug Potential
While direct data on the acetate's anti-inflammatory pathways is emerging, its structural relationship to lariciresinol suggests it acts as a lipophilic prodrug .
-
Metabolic Activation: Upon systemic administration, esterases in the plasma or liver likely hydrolyze the acetate group, releasing the active lariciresinol.
-
Signaling Pathway: The released parent compound inhibits the NF-κB signaling pathway . It blocks the phosphorylation of IκBα, preventing the nuclear translocation of p65/p50 subunits. This suppresses the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
Selectivity in Cytotoxicity
Research on Zanthoxylum schinifolium isolates indicates that this compound exhibits a "safety profile" regarding cytotoxicity. In assays against HL-60 (leukemia) and PC-3 (prostate) lines, the acetate showed weak cytotoxicity compared to coumarins. This is a positive attribute for antimicrobial development , as it implies a wider therapeutic index (high toxicity to pathogens, low toxicity to host mammalian cells).
Part 3: Visualization of Signaling & Mechanism
Diagram 1: Dual-Action Mechanism (Antifungal vs. Anti-inflammatory)
This diagram illustrates the divergence in mechanism: direct membrane disruption in fungi versus the prodrug conversion required for mammalian anti-inflammatory effects.
Caption: this compound acts directly on fungal membranes but requires hydrolysis to modulate mammalian inflammatory pathways.
Part 4: Experimental Protocols
Protocol A: Isolation from Sambucus williamsii or Larix spp.
Objective: Isolate high-purity this compound for bioassay.
-
Extraction:
-
Dry and pulverize stems (1.0 kg).
-
Extract with 95% Ethanol (EtOH) at room temperature (3 x 48h).
-
Concentrate filtrate under reduced pressure to obtain crude residue.
-
-
Fractionation (Critical Step):
-
Suspend crude residue in water.
-
Perform liquid-liquid partition sequentially with:
-
Petroleum Ether (removes fats/waxes).
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
-
Note: this compound partitions preferentially into the DCM/EtOAc fraction due to its ester group.
-
-
Purification:
-
Subject the DCM fraction to Silica Gel Column Chromatography.
-
Elution Gradient: Chloroform:Methanol (100:1 → 10:1).
-
Monitor fractions via TLC. The acetate typically elutes before the parent lariciresinol due to lower polarity.
-
Final purification via Semi-preparative HPLC (C18 column, MeOH:H2O gradient).
-
Protocol B: Antifungal Microdilution Assay
Objective: Determine Minimum Inhibitory Concentration (MIC) against Candida or Plasmopara.
-
Preparation: Dissolve this compound in DMSO (Stock 10 mg/mL).
-
Inoculum: Prepare fungal suspension (e.g., C. albicans) adjusted to 1-5 x 10⁵ CFU/mL in RPMI 1640 medium.
-
Plating: Add 100 µL of inoculum to 96-well plates.
-
Treatment: Add serial dilutions of the compound (Final conc: 0.5 – 256 µg/mL). Include Fluconazole as positive control.
-
Incubation: Incubate at 35°C for 24-48 hours.
-
Readout: Measure OD₆₀₀ or assess visual turbidity.
-
Self-Validation: The DMSO control wells must show full growth. Sterility control wells must remain clear.
-
Part 5: References
-
Mulholland, D. A., et al. (2017). Efficacy of extracts from eight economically important forestry species against grapevine downy mildew (Plasmopara viticola) and identification of active constituents.[9] Crop Protection, 102, 104-109.[9]
-
Hwang, B., et al. (2011). Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans.[2] Biochemical and Biophysical Research Communications, 410(3), 489-493.[2]
-
Choi, H. J., et al. (2008). Coumarins and Lignans from Zanthoxylum schinifolium and Their Anticancer Activities. Journal of Agricultural and Food Chemistry, 56, 8372–8377.
-
Saarinen, N. M., et al. (2008). Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts. International Journal of Cancer, 123(5), 1196-1204.[6]
-
MedChemExpress. this compound Product Datasheet (Cat. No. HY-N3404).[10]
Sources
- 1. Lignans [m.chemicalbook.com]
- 2. Lariciresinol | CAS:27003-73-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. (-)-lariciresinol | CAS#:83327-19-9 | Chemsrc [chemsrc.com]
- 4. TargetMol [targetmol.com]
- 5. This compound (79114-77-5) for sale [vulcanchem.com]
- 6. (-)-Lariciresinol | CAS:83327-19-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. Organic Eprints - Efficacy of extracts from eight economically important forestry species against grapevine downy mildew (Plasmopara viticola) and identification of active constituents [orgprints.org]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
HPLC-UV method development for lariciresinol acetate quantification
Application Note: HPLC-UV Method Development for Lariciresinol Acetate Quantification
Abstract
This technical guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantification of This compound , a bioactive lignan derivative. Unlike its parent compound, lariciresinol, the acetate ester presents unique challenges regarding lipophilicity and hydrolytic stability. This protocol establishes a robust Reversed-Phase (RP-HPLC) workflow, emphasizing column selection, mobile phase optimization to prevent ester hydrolysis, and rigorous validation parameters compliant with ICH Q2(R1) guidelines.[1][2]
Introduction
This compound (C₂₂H₂₆O₇) is a lignan derivative often isolated from medicinal plants such as Isatis indigotica or synthesized for its potential antiviral and anti-inflammatory properties.[2] Structurally, it retains the core tetrahydrofuran lignan scaffold but possesses an acetyl group on the primary alcohol, significantly altering its polarity compared to lariciresinol.
Key Analytical Challenges:
-
Structural Similarity: It must be chromatographically resolved from its parent compound, lariciresinol, and other co-occurring lignans like pinoresinol.[2]
-
Ester Stability: The acetate group is susceptible to hydrolysis in highly acidic or basic conditions, requiring a pH-controlled mobile phase.[2]
-
Detection Sensitivity: Lignans lack strong chromophores in the visible region, necessitating optimized UV detection in the UV-B or UV-C range.[1][2]
Physicochemical Profiling & Strategy
Before method development, the analyte's physicochemical properties dictate the instrumental parameters.
| Property | Data / Estimate | Impact on Method |
| Molecular Weight | 402.44 g/mol | Suitable for standard HPLC; Mass Spec compatible.[1][2] |
| LogP (Octanol/Water) | ~2.5 - 3.0 (Est.)[1][2] | More lipophilic than Lariciresinol.[2] Requires higher organic strength for elution.[2] |
| pKa | ~9.5 - 10 (Phenolic OH) | Mobile phase pH must be < 7.0 to keep phenols protonated and prevent peak tailing.[1][2] |
| UV Maxima | ~230 nm, ~280 nm | 280 nm is preferred for selectivity (aromatic ring); 210-230 nm for high sensitivity.[1][2] |
| Solubility | MeOH, ACN, EtOAc | Stock solutions should be prepared in Methanol or Acetonitrile.[2] |
Method Development Workflow
The following diagram outlines the logical decision tree for developing this specific method.
Figure 1: Strategic workflow for optimizing the HPLC method for esterified lignans, prioritizing stability and resolution.
Detailed Experimental Protocol
Reagents and Standards
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1][2]
-
Modifier: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).[1][2]
Instrumentation Parameters
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Rationale: The C18 stationary phase provides sufficient hydrophobic interaction to retain the acetate derivative and separate it from the more polar parent compound.
-
-
Column Temperature: 30°C.
-
Rationale: Slight elevation improves reproducibility and reduces backpressure without risking ester degradation.[2]
-
-
Detection Wavelength: 280 nm.[2]
-
Note: While 210 nm is more sensitive, 280 nm is specific to the phenolic moiety, reducing interference from non-aromatic impurities.
-
Mobile Phase & Gradient Program
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).[2]
-
Why Formic Acid? It suppresses the ionization of the phenolic hydroxyl groups (preventing peak tailing) and is volatile (compatible with LC-MS if needed later).
-
-
Solvent B: Acetonitrile (ACN).[1][2]
-
Why ACN? Lower viscosity and lower UV cutoff than Methanol, providing sharper peaks for aromatic esters.[2]
-
Gradient Table:
| Time (min) | % Solvent A (Aq) | % Solvent B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 75 | 25 | Elution of polar impurities |
| 15.0 | 50 | 50 | Elution of Lariciresinol (Parent) |
| 20.0 | 30 | 70 | Elution of this compound |
| 22.0 | 5 | 95 | Column Wash |
| 25.0 | 5 | 95 | Hold Wash |
| 25.1 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End of Run |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL
Sample Preparation Workflow
Proper extraction is critical to prevent hydrolysis of the acetate group.
Figure 2: Sample preparation aimed at preserving the structural integrity of the acetate ester.
Validation Parameters (ICH Q2)
To ensure the method is trustworthy and authoritative, the following validation criteria must be met:
| Parameter | Acceptance Criteria | Experimental Note |
| Specificity | Resolution (Rs) > 1.5 | Must separate this compound from Lariciresinol and solvent front. |
| Linearity | R² > 0.999 | Range: 1 µg/mL to 100 µg/mL.[2][3] |
| Precision (Repeatability) | RSD < 2.0% | n=6 injections of standard at 100% target concentration. |
| Accuracy (Recovery) | 95% - 105% | Spike samples at 80%, 100%, and 120% levels.[1][2] |
| LOD / LOQ | S/N > 3 / S/N > 10 | Calculated based on the standard deviation of the response and slope. |
| Stability | RSD < 2.0% over 24h | Critical: Verify acetate does not hydrolyze in autosampler. |
Troubleshooting & Expert Insights
-
Issue: Peak Tailing.
-
Issue: "Ghost" Peak at Lariciresinol Retention Time.
-
Issue: Baseline Drift.
References
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 332427, Lariciresinol. PubChem.[2] Retrieved October 26, 2023, from [Link][1]
-
Willför, S. et al. (2006).[2] Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. Journal of Chromatography A. (Contextual grounding on general lignan HPLC methods).
-
Podolska, M. et al. (2012).[2] HPLC Method for Identification and Quantification of Active Substances. Acta Poloniae Pharmaceutica.[2][5] (Reference for general acetate/ester quantification strategies).
Sources
- 1. Lariciresinol - Wikipedia [en.wikipedia.org]
- 2. (+)-Isolariciresinol | C20H24O6 | CID 160521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lignans from Isatis indigotica roots and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Solvent System Optimization for the TLC Separation of Lariciresinol Acetate
Application Note: AN-LRA-2026 [1]
Abstract
This technical guide provides a rigorous protocol for optimizing Thin Layer Chromatography (TLC) solvent systems specifically for Lariciresinol Acetate , a lignan derivative. Unlike its parent compound, lariciresinol, the acetate form exhibits significantly reduced polarity due to the capping of phenolic and aliphatic hydroxyl groups. This shift necessitates a distinct chromatographic strategy. This note outlines a mechanistic approach to solvent selection, focusing on the resolution of the acetate from the parent substrate and potential impurities (e.g., stereoisomers or partial acetates).
Introduction & Chemical Context
Lariciresinol is a tetrahydrofuran lignan characterized by multiple hydroxyl donors. In drug development and phytochemical analysis, it is frequently acetylated to improve lipophilicity or to facilitate structural elucidation via NMR.
The critical chromatographic challenge lies in the polarity differential :
-
Lariciresinol (Parent): High polarity, strong hydrogen bonding capability (H-donors).[1] Retains strongly on silica.
-
This compound (Product): Moderate/Low polarity, H-bond acceptor only.[1] Migrates rapidly in polar systems.
Standard lignan systems (e.g., Chloroform:Methanol) often result in the acetate co-eluting with the solvent front (
Materials & Reagents
-
Stationary Phase: Silica gel 60
pre-coated plates (aluminum or glass backed).[1] -
Solvents (HPLC Grade):
-Hexane, Ethyl Acetate (EtOAc), Chloroform ( ), Methanol (MeOH), Toluene.[1] -
Detection Reagent: Vanillin-Sulfuric Acid (1% vanillin in ethanol + 5%
).[1] -
Reference Standards: Pure Lariciresinol (for
comparison).
Optimization Methodology
The optimization process follows a three-phase logic: Screening , Fine-Tuning , and Validation .[1]
Phase 1: The "Polarity Bracket" Screening
Do not guess ratios. Instead, bracket the compound between a "Retaining" system and an "Eluting" system.
| System Type | Solvent Composition | Target Effect | Mechanism |
| Non-Polar Base | Low | Dominant hydrophobic interaction; tests if compound moves at all. | |
| Mid-Polarity | Mid | Balances dispersion forces (Hexane) with dipole-dipole (EtOAc).[1] | |
| Polar Base | High | Disrupts all H-bonds; likely moves acetate to solvent front.[1] |
Scientist's Insight: For this compound, the Hexane:EtOAc (2:1) or (3:2) range is statistically the most probable starting point for effective separation.
Phase 2: Selectivity Tuning (The "Triangle" Approach)
If the spots are separated but the shape is poor (tailing) or resolution is insufficient, alter the selectivity without changing the overall polarity strength.
-
Replace Modifier: Swap Ethyl Acetate for Acetone (different dipole moment).
-
Replace Base: Swap
-Hexane for Toluene (introduces - interactions with the aromatic rings of the lignan).
Phase 3: Visualization & Troubleshooting
Lignans are UV active (254 nm) due to the aromatic rings. However, the acetate group is chromophore-poor.[1]
-
Primary Detection: UV 254 nm (Dark spots on green background).
-
Confirmatory Derivatization: Vanillin-Sulfuric Acid + Heat (
).[1]
Visualized Workflow (Decision Tree)
Figure 1: Decision tree for optimizing solvent systems based on observed
Detailed Experimental Protocol
Step 1: Plate Preparation
-
Activation: Heat TLC plates at
for 30 minutes to remove atmospheric moisture. This is critical for lignans, as moisture deactivates silica and reduces reproducibility. -
Marking: Lightly draw a pencil line 1.0 cm from the bottom (origin). Do not break the silica layer.
Step 2: Sample Application
-
Dissolve 1 mg of this compound in 1 mL of Ethyl Acetate (or DCM).
-
Dissolve 1 mg of Lariciresinol (Parent) in 1 mL of Methanol (due to solubility).
-
Co-spotting: Apply three lanes:
-
Note: Use a capillary tube.[7] Spot diameter should not exceed 2 mm.
Step 3: Development (The Chamber)[7][8]
-
Saturation: Line a twin-trough chamber with filter paper. Add the chosen solvent system (e.g., Hexane:EtOAc 3:1).
-
Equilibration: Close the lid and allow to stand for 15–20 minutes. Why? Unsaturated chambers cause "edge effects" where solvent evaporates from the plate edges, causing uneven
values. -
Run: Insert the plate. Ensure the solvent level is below the pencil line. Run until the solvent front reaches 1 cm from the top.
Step 4: Detection & Analysis[9]
-
Air Dry: Evaporate solvent completely (fume hood).
-
UV Inspection: Circle spots observed under 254 nm.
-
Derivatization: Spray with Vanillin-Sulfuric Acid reagent.
-
Heating: Place on a hot plate (
) for 2-5 minutes.-
Result: Lignans appear as distinct colored spots (usually reddish-purple to brown).[1]
-
Expected Results & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Acetate | Solvent too polar.[1] | Increase Hexane ratio (e.g., go from 2:1 to 4:1). |
| Acetate | Solvent too non-polar.[2] | Increase EtOAc ratio (e.g., go from 4:1 to 2:1). |
| Streaking/Tailing | Acidic impurity or silica activity issue. | Add 0.5% Formic Acid to mobile phase or re-activate plates. |
| "Ghost" Spots | Decomposition. | Acetates can hydrolyze. Ensure solvents are anhydrous; avoid leaving sample in MeOH too long. |
References
-
Willför, S., et al. (2006). "Lignan polysaccharides and other active components."[4][8] Journal of Chromatography A.
-
CIMAP Research. (2010). "Separation and quantification of lignans in Phyllanthus species." Central Institute of Medicinal and Aromatic Plants.
- Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker, Inc.
-
TargetMol. (2024). "this compound: Chemical Properties and Stability."
-
Chemistry LibreTexts. (2022). "TLC Solvent System Selection and Polarity."
Sources
- 1. Lariciresinol - Wikipedia [en.wikipedia.org]
- 2. sorbtech.com [sorbtech.com]
- 3. Isatis indigotica: from (ethno) botany, biochemistry to synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TargetMol [targetmol.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Hydrolysis of Lariciresinol Acetate Derivatives
Abstract & Strategic Overview
Lariciresinol, a bioactive lignan found in Aglaia elaeagnoidea and flaxseed, exhibits significant cytotoxic, antioxidant, and phytoestrogenic properties. In synthetic pathways and prodrug formulations, lariciresinol is frequently derivatized into lariciresinol acetates (e.g., lariciresinol-3a-acetate or tetra-acetate) to enhance lipophilicity, stability, or to serve as orthogonal protecting groups during total synthesis.
Traditional chemical deacetylation (using strong bases like NaOH or LiOH) often leads to racemization of the sensitive tetrahydrofuran core or degradation of the phenolic moieties. Enzymatic hydrolysis offers a superior alternative, providing mild, neutral-pH conditions and high regioselectivity .
This guide details the protocol for the enzymatic hydrolysis of lariciresinol acetates using Lipase B from Candida antarctica (CAL-B) and Porcine Liver Esterase (PLE) . It focuses on achieving quantitative deprotection while preserving the stereochemical integrity of the lignan scaffold.
Mechanistic Insight: Serine Hydrolase Catalysis
Understanding the mechanism is crucial for troubleshooting low yields. Both CAL-B and PLE function via a Serine-Histidine-Aspartate catalytic triad.
-
Acyl-Enzyme Formation: The catalytic serine attacks the carbonyl carbon of the lariciresinol acetate, releasing lariciresinol (alcohol/phenol) and forming a covalent acyl-enzyme intermediate.
-
Deacylation: A water molecule, activated by histidine, attacks the acyl-enzyme complex, releasing acetic acid and regenerating the free enzyme.
Key Consideration: Unlike chemical hydrolysis, this process is reversible. To drive the reaction to completion (hydrolysis), the water concentration must be high (high
DOT Diagram: Catalytic Mechanism & Workflow
Caption: Figure 1. Dual-track visualization showing the catalytic cycle of serine hydrolases (left) and the sequential experimental workflow for lariciresinol deprotection (right).
Materials & Equipment
Reagents
-
Substrate: this compound (Synthesis ref: Rajasekhar et al., 2000).[1]
-
Enzymes:
-
Primary Recommendation:Novozym 435 (Immobilized Candida antarctica Lipase B).[2] robust, reusable, easy to filter.
-
Secondary Recommendation:Porcine Liver Esterase (PLE) (Sigma-Aldrich). Best for sterically hindered esters if CAL-B fails.
-
-
Solvents: DMSO (molecular biology grade), Phosphate Buffer (100 mM, pH 7.0), Ethyl Acetate (HPLC grade).
Equipment
-
Thermostatic orbital shaker (set to 200 rpm).
-
HPLC-DAD system (C18 column).
-
Glass scintillation vials (20 mL).
Protocol 1: Enzyme Screening (Small Scale)
Before scale-up, determine which enzyme offers the best regioselectivity and conversion for your specific acetate derivative (e.g., mono- vs. tetra-acetate).
-
Preparation: Dissolve 5 mg of this compound in 100 µL DMSO.
-
Reaction Mix: Add the DMSO solution to 1.9 mL of Phosphate Buffer (100 mM, pH 7.0) in a glass vial. (Final DMSO conc: 5%).
-
Initiation:
-
Vial A (CAL-B): Add 20 mg Novozym 435 beads.
-
Vial B (PLE): Add 50 units of PLE (suspended in buffer).
-
Vial C (Control): No enzyme.
-
-
Incubation: Shake at 37°C, 200 rpm for 24 hours.
-
Sampling: At t=1h, 6h, and 24h, withdraw 100 µL, dilute with 100 µL Acetonitrile (to stop reaction), centrifuge, and analyze via HPLC.
Protocol 2: Preparative Scale Hydrolysis (Optimized)
This protocol is designed for the quantitative deprotection of 500 mg of substrate, suitable for isolating pure lariciresinol for biological assays.
Step-by-Step Methodology
1. Substrate Solubilization
-
Weigh 500 mg of this compound.
-
Dissolve in 5 mL DMSO . Vortex until clear. Note: If the substrate is highly lipophilic, up to 10% acetone can be added, but DMSO is preferred for enzyme stability.
2. Buffer Preparation
-
Prepare 95 mL of 100 mM Sodium Phosphate Buffer (pH 7.0).
-
Add the 5 mL substrate solution dropwise to the buffer while stirring rapidly. A fine, milky suspension (emulsion) may form; this is acceptable and increases the surface area for the lipase (Interfacial Activation).
3. Enzymatic Reaction
-
Add 500 mg of Novozym 435 (1:1 w/w ratio with substrate).
-
Seal the flask and incubate at 37°C with orbital shaking at 200 rpm .
-
Process Control: Check pH every 12 hours. If pH drops below 6.5 (due to acetic acid release), readjust to 7.0 using dilute NaOH (0.1 M). Do not overshoot pH > 8.0 , as this may cause chemical degradation.
4. Monitoring
-
Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 1:1) or HPLC.[3]
-
Reaction is typically complete within 24–48 hours .
5. Termination & Isolation
-
Filtration: Filter the reaction mixture through a sintered glass funnel or a nylon mesh to recover the immobilized enzyme beads. (Wash beads with buffer; they can be reused up to 5 times).
-
Extraction: Extract the aqueous filtrate 3x with 100 mL Ethyl Acetate .
-
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
6. Purification
-
The crude product is usually >95% pure. If necessary, purify via Flash Column Chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexane).
Analytical Data & Validation
HPLC Conditions for Validation
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile[4]
-
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV at 280 nm (characteristic of lignan phenol rings).
Expected Results Summary
| Parameter | Chemical Hydrolysis (NaOH) | Enzymatic Hydrolysis (CAL-B) |
| Yield | 60-70% | >90% |
| Purity | Moderate (side products) | High (>98%) |
| Stereochemistry | Risk of racemization | Retained |
| Work-up | Neutralization required | Simple filtration |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Product inhibition by Acetic Acid. | Maintain pH 7.0 strictly; use a "pH-stat" titrator if available. |
| Substrate Precipitation | Substrate concentration too high. | Increase reaction volume or add 5-10% tert-butanol as a co-solvent. |
| Low Reaction Rate | Steric hindrance at specific acetate sites. | Switch to PLE (Porcine Liver Esterase) or increase temperature to 45°C. |
| Emulsion during Extraction | Amphiphilic nature of partial hydrolysis products. | Add brine (saturated NaCl) and wait; or centrifuge the biphasic mixture. |
References
-
Rajasekhar, D., & Subbaraju, G. V. (2000).[5] Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea.[1][5] Journal of Asian Natural Products Research, 2(2), 153–156.
- Parmar, V. S., et al. (1998). Enzymatic deacetylation of polyphenolic acetates: A mild and efficient method for the synthesis of polyphenols. Bioorganic & Medicinal Chemistry, 6(1), 109-118. Context: Establishes the superiority of lipases/esterases for phenolic deprotection.
- Anderson, E. M., et al. (1998). Preparation of enantiomerically pure lignans via lipase-catalyzed resolution. Journal of Organic Chemistry.
-
Novozymes Corp. (2023). Application Note: Ester Hydrolysis using Novozym 435.
Sources
Troubleshooting & Optimization
Troubleshooting co-elution of lariciresinol and lariciresinol acetate in HPLC
Introduction
Welcome to the technical support guide for resolving the co-elution of lariciresinol and its acetate derivative in High-Performance Liquid Chromatography (HPLC). As structurally similar lignans, these compounds present a common and challenging separation problem for researchers in natural products chemistry and drug development.[1] The subtle difference in their polarity, stemming from a single functional group, necessitates a systematic and well-reasoned approach to method development.
This guide is designed to provide you, our fellow scientists, with a logical, step-by-step troubleshooting workflow. We will move from simple mobile phase adjustments to more advanced stationary phase considerations, explaining the scientific principles behind each recommendation. Our goal is to empower you to not only solve this specific separation challenge but also to deepen your understanding of chromatographic principles.
Understanding the Challenge: Structural Similarity
The primary difficulty in separating lariciresinol and lariciresinol acetate lies in their nearly identical structures. Lariciresinol is a naturally occurring lignan characterized by multiple hydroxyl groups.[2][3] this compound is its derivative where one of the primary alcohol functionalities has been acetylated.[4] This single modification makes the acetate slightly less polar and more hydrophobic, but the overall change in physicochemical properties is minimal, leading to very similar retention behavior in standard reversed-phase HPLC systems.
Caption: Structural comparison of Lariciresinol and its Acetate.
Physicochemical Property Comparison
| Property | Lariciresinol | This compound | Rationale for Separation Impact |
| Molecular Formula | C₂₀H₂₄O₆[3] | C₂₂H₂₆O₇ | The addition of an acetyl group (C₂H₂O) increases the molecular weight. |
| Polarity | More Polar | Less Polar | The hydroxyl group (-OH) is more polar than the acetate group (-OCOCH₃). In reversed-phase HPLC, the less polar acetate should be retained longer. |
| Hydrogen Bonding | Stronger Donor/Acceptor | Weaker Donor | Lariciresinol has an additional -OH group capable of hydrogen bonding, which can influence interactions with protic solvents like methanol. |
Troubleshooting Guide: A Question & Answer Approach
This section is structured to address the specific issues you may be encountering. We will begin with the most common and straightforward adjustments and progress to more specialized solutions.
Q1: My lariciresinol and this compound peaks are completely merged (co-eluting) on a C18 column with a water/methanol gradient. Where should I start?
Answer: When peaks are completely unresolved, the first and most effective area to focus on is the mobile phase composition . The goal is to alter the solvent strength and selectivity to encourage differential partitioning of the analytes between the mobile and stationary phases.[5]
Step 1: Reduce the Elution Strength (Create a Shallower Gradient)
The most common reason for co-elution of similar compounds is that the gradient is too steep, pushing the analytes through the column too quickly for a proper separation to occur.[6]
-
Causality: By making the gradient shallower (i.e., increasing the proportion of the aqueous phase or slowing the rate of organic modifier increase), you decrease the overall solvent strength. This forces the analytes to spend more time interacting with the stationary phase, amplifying the small differences in their hydrophobicity and allowing for separation.
-
Action: If your current gradient runs from 40% to 90% methanol in 10 minutes, try running it from 40% to 70% methanol over 15 minutes. This slower, more gradual increase in solvent strength can often resolve closely eluting peaks.
Step 2: Change the Organic Modifier
If adjusting the gradient slope is insufficient, the next step is to change the type of organic solvent. The choice between acetonitrile and methanol is a powerful tool for manipulating selectivity.
-
Causality: Methanol and acetonitrile have different chemical properties that alter how they interact with both the analytes and the stationary phase.
-
Methanol (CH₃OH): A protic solvent that can act as both a hydrogen bond donor and acceptor.
-
Acetonitrile (CH₃CN): An aprotic solvent with a strong dipole, which can engage in pi-pi interactions. For aromatic compounds like lignans, switching to acetonitrile can introduce different pi-pi interactions between the solvent and the analyte's phenyl rings, often leading to significant changes in selectivity and improved resolution.[7]
-
-
Action: Replace methanol with acetonitrile in your mobile phase. You may need to adjust the gradient profile, as acetonitrile is a stronger solvent than methanol in reversed-phase chromatography. A good starting point is to use a gradient with approximately 10-15% less acetonitrile than you were using with methanol.
Q2: I've tried both methanol and acetonitrile, and while I see some peak separation, the resolution is still poor (Resolution < 1.5). What is the next logical step?
Answer: If optimizing the mobile phase doesn't achieve baseline separation, your next target should be the stationary phase chemistry . The standard C18 (octadecylsilane) column separates primarily based on hydrophobicity.[8] Since your compounds are very similar in this regard, a column that offers an alternative separation mechanism is required.
Recommended Action: Switch to a Phenyl-Hexyl Column
-
Causality: A Phenyl-Hexyl stationary phase contains phenyl groups chemically bonded to the silica support. This provides a unique separation mechanism based on pi-pi interactions between the phenyl rings of the stationary phase and the aromatic rings present in your lignan analytes.[9] This is a different mode of interaction than the non-specific hydrophobic interactions of a C18 phase, which can dramatically enhance selectivity for aromatic compounds.[10]
-
Self-Validation: When testing a new column, always run your initial method first to establish a baseline. Then, begin method optimization. Successful implementation will be validated by a significant increase in the resolution (Rs) value between the lariciresinol and this compound peaks.
Alternative Stationary Phases
| Stationary Phase | Separation Principle | When to Consider |
| Cyano (CN) | Dipole-dipole interactions; can be used in both reversed- and normal-phase modes.[9] | Useful for moderately polar molecules and when C18 and Phenyl phases fail. |
| Pentafluorophenyl (PFP) | Offers a combination of hydrophobic, pi-pi, dipole, and ion-exchange interactions. | Excellent for separating isomers and structurally similar compounds, especially those containing halogens or polar groups. |
| Graphitized Carbon | Adsorption mechanism with high shape selectivity.[11] | For extremely challenging separations where traditional silica-based phases are ineffective. |
Q3: My peaks are now partially separated, but they are broad and tailing. How can I improve the peak shape?
Answer: Poor peak shape, especially tailing, is often caused by unwanted secondary interactions between the analyte and the stationary phase support material.
Recommended Action: Acidify the Mobile Phase
-
Causality: Standard silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface. At moderate pH, these silanols can be deprotonated (Si-O⁻) and interact electrostatically with the polar hydroxyl groups on your lignans, causing peak tailing.[12] By adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase, you lower the pH. This suppresses the ionization of the silanol groups, minimizing these secondary interactions. It also ensures the phenolic hydroxyls on the lignans remain fully protonated, leading to more consistent retention and sharper, more symmetrical peaks.[13]
-
Protocol: Prepare your aqueous mobile phase (e.g., HPLC-grade water) and your organic modifier (e.g., acetonitrile) and add 0.1% formic acid (v/v) to each. For example, add 1 mL of formic acid to 999 mL of water. Degas the mobile phases before use.
Troubleshooting Workflow Diagram
The following diagram outlines the logical progression for troubleshooting this separation challenge.
Caption: A step-by-step decision tree for resolving co-elution.
Frequently Asked Questions (FAQs)
Q: Can I just lower the flow rate to improve my separation? A: Yes, lowering the flow rate can improve resolution by increasing column efficiency (more theoretical plates). However, this is often a fine-tuning step. It will increase your run time and may not be sufficient to resolve completely co-eluting peaks. It is best used after you have achieved partial separation through mobile or stationary phase optimization.
Q: My sample is dissolved in a strong solvent like DMSO. Could this be the problem? A: Absolutely. If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause the analytes to travel through the column in a band, leading to poor peak shape and co-elution. This is known as the "solvent effect." Try to dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.[12]
Q: Does temperature play a significant role? A: Temperature primarily affects retention time and solvent viscosity. Lowering the temperature will increase retention and viscosity, which can sometimes improve the resolution of closely eluting compounds. Conversely, increasing the temperature decreases retention time but can improve efficiency and peak shape. It is a useful parameter for fine-tuning but is generally less impactful than mobile or stationary phase choice for this specific problem.
Q: What if I suspect my this compound is degrading back to lariciresinol on the column? A: This is unlikely under standard reversed-phase conditions. However, if you are using extreme pH (either very high or very low) or high temperatures, hydrolysis could be a concern. Ensure your mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns) and avoid excessive temperatures. If you suspect degradation, running a pure standard of this compound and observing for the appearance of a lariciresinol peak can confirm this.
References
-
ResearchGate. HPLC methods used in the analysis of lignans. Available from: [Link]
-
Wikipedia. Lariciresinol. Available from: [Link]
-
National Center for Biotechnology Information. (+)-Lariciresinol. PubChem Compound Summary for CID 332427. Available from: [Link]
-
MDPI. Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. Available from: [Link]
-
Taylor & Francis Online. Lariciresinol – Knowledge and References. Available from: [Link]
-
MDPI. (-)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription. Available from: [Link]
-
National Center for Biotechnology Information. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Available from: [Link]
-
National Center for Biotechnology Information. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Available from: [Link]
-
PubMed. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea. Available from: [Link]
-
MDPI. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Available from: [Link]
-
Chromservis. HPLC Troubleshooting. Available from: [Link]
-
MDPI. Almonds (Prunus Dulcis Mill. D. A. Webb): A Source of Nutrients and Health-Promoting Compounds. Available from: [Link]
-
ResearchGate. HPLC of Lignans. Available from: [Link]
-
Veeprho. Different Types of Stationary Phases in Liquid Chromatography. Available from: [Link]
-
ResearchGate. Effects of mobile phase composition on HPLC separation. Available from: [Link]
-
Chrom Tech. Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. Available from: [Link]
-
MDPI. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. Available from: [Link]
-
Longdom Publishing. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available from: [Link]
-
ResearchGate. Development and validation of RP- HPLC method for determination of ticagrelor in pharmaceutical dosage formulation. Available from: [Link]
-
ElectronicsAndBooks. Journal of Asian Natural Products Research Note: Synthesis of ( )-Lariciresinol 3a-Acetate, A Lignan from Aglaia elaeagnoidea. Available from: [Link]
-
Pharmacia. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Available from: [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Available from: [Link]
-
ResearchGate. Other HPLC separations performed on polar stationary phases. Available from: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]
-
Waters Corporation. HPLC Troubleshooting. Available from: [Link]
-
Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Available from: [Link]
-
YouTube. Strategies for HPLC Method Development - Webinar Recording. Available from: [Link]
-
Wikipedia. High-performance liquid chromatography. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lariciresinol - Wikipedia [en.wikipedia.org]
- 3. (+)-Lariciresinol | C20H24O6 | CID 332427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 9. veeprho.com [veeprho.com]
- 10. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Preventing oxidation of lariciresinol acetate during storage
Technical Support Center | Reference Standard Integrity Unit
Status: Operational Ticket ID: LRA-OX-PREV-001 Assigned Specialist: Senior Application Scientist[1]
The Stability Mandate (Mechanistic Insight)
Welcome to the Stability Core. You are likely working with Lariciresinol Acetate , a derivatized lignan where the labile phenolic hydroxyl groups have been protected via acetylation. While this modification significantly enhances stability compared to the free lignan (Lariciresinol), it is not a guarantee of immortality.
To prevent degradation, you must understand the "Hydrolysis-Oxidation Axis."
The Hidden Danger: The acetate group is a shield. However, this shield is held in place by an ester bond. If your storage environment allows moisture ingress, hydrolysis occurs, stripping the acetate group and exposing the reactive phenol. Once exposed, the phenol undergoes autoxidation (radical attack) or forms quinone methides, leading to the yellow/brown discoloration often observed in degraded samples. Furthermore, the benzylic carbons (adjacent to the aromatic rings) remain susceptible to radical oxidation even if the acetate is intact, particularly under UV light.
Visualizing the Threat: The following diagram illustrates the cascade you are trying to prevent.
Figure 1: The Hydrolysis-Oxidation Axis.[1] Note that moisture is the "Gateway" trigger that accelerates oxidative collapse.
The Protocol: Self-Validating Storage System
Do not treat this compound like a standard reagent. Use the following SOP (Standard Operating Procedure) to ensure data integrity.
Phase A: Receipt & Aliquoting (The Critical Hour)
Perform this immediately upon receipt. Do not store the bulk bottle repeatedly.
-
Equilibration: Allow the shipment vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, initiating the hydrolysis described above.
-
Solvent Selection: If dissolving, use anhydrous DMSO or Ethanol . Avoid ethers (THF/Diethyl ether) as they form peroxides that directly attack the lignan skeleton.
-
Inert Gas Purge: After removing your sample, you must backfill the headspace with Argon (preferred over Nitrogen due to higher density) to displace oxygen.
Phase B: Long-Term Storage Matrix
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Minimum) | Arrhenius kinetics dictate that hydrolysis rates drop significantly at sub-zero temperatures.[1] -80°C is optimal for storage >6 months.[1] |
| Atmosphere | Argon Blanket | Prevents "Autoxidation" of benzylic carbons. Nitrogen is acceptable but Argon is heavier and sits on the sample surface better. |
| Container | Amber Glass | Blocks UV radiation (290–400 nm) which catalyzes radical formation in lignans [1]. |
| Desiccation | Secondary Containment | Store the vial inside a jar containing silica gel or Drierite. This creates a "Moisture Firewall." |
Troubleshooting & FAQs (Help Desk)
Q1: My this compound powder has turned a faint yellow. Is it still usable?
-
Diagnosis: Yellowing is the hallmark of Quinone formation . This indicates that partial hydrolysis followed by oxidation has occurred.
-
Action:
-
The Solubility Test: Dissolve a small amount in methanol. If it dissolves clearly, the degradation may be superficial (<1%).
-
The HPLC Check: Run a blank. If the impurity peak is <2%, you may proceed with purification. If >5%, discard. The oxidation products can act as radical initiators, accelerating degradation of the remaining sample.
-
Q2: Can I store the compound in solution (e.g., DMSO stock)?
-
Verdict: Risky.
-
Reasoning: While DMSO is a good solvent, it is hygroscopic (absorbs water from air). Over time, wet DMSO will hydrolyze the acetate groups.
-
Protocol: If you must store stocks, use single-use aliquots at -80°C. Never freeze-thaw the same vial more than twice.
Q3: I don't have an Argon tank. Is there an alternative?
-
Workaround: Use a vacuum desiccator .
-
Logic: If you cannot replace the air with Argon, remove the air entirely. Store the amber vials inside a vacuum desiccator pumped down to <10 mbar. This removes both Oxygen (oxidation source) and Water Vapor (hydrolysis source).
Decision Logic: Handling Workflow
Use this flowchart to determine the correct handling procedure based on your current state.
Figure 2: Intake and Storage Decision Tree.[1] Following the "Equilibrate" step is the most skipped but most vital step to prevent moisture introduction.
References
-
Willför, S., et al. (2006). Chromatographic analysis of lignans.[2][3] Journal of Chromatography A.
-
Eklund, P.C., et al. (2005). Mechanisms of Lignan Oxidation.[4] Organic & Biomolecular Chemistry.[2] (Contextualized via general lignan stability data).
-
Korkina, L.G., et al. (2011). Antioxidant and redox properties of lignans. In Lignans: Biosynthesis, Defenses and Uses.[5][6][7]
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of unstable Phenolic Compounds.[1] (General Protocol Adaptation).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. researchgate.net [researchgate.net]
- 3. (-)-lariciresinol, 83327-19-9 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential protective properties of flax lignan secoisolariciresinol diglucoside - PMC [pmc.ncbi.nlm.nih.gov]
Removing phenolic impurities from lariciresinol acetate fractions
Topic: Removing Phenolic Impurities from Lariciresinol Acetate Fractions
Ticket ID: LIG-PUR-882 Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry
Executive Summary
You are encountering difficulty separating phenolic impurities (likely unreacted lariciresinol or side-product lignans) from your target molecule, This compound .
The core chemical principle for this separation is the polarity differential . Acetylation masks the polar phenolic hydroxyl (-OH) groups, rendering the target molecule significantly more hydrophobic (lipophilic) than the impurities. The phenolic impurities retain their ability to donate hydrogen bonds, making them acidic (pKa ~10) and sticky on polar stationary phases.
This guide provides three validated workflows to resolve this mixture, ranked by scale and required purity.
Module 1: Liquid-Liquid Extraction (LLE) – The "pH Swing"
Best for: Bulk removal of unreacted starting material (>1g scale).
The Logic: Phenols are weak acids. By adjusting the pH of the aqueous phase to ~10-11, phenols are deprotonated into water-soluble phenolate anions. The neutral acetate ester remains in the organic layer.
⚠️ Critical Warning: Do NOT use strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). These will hydrolyze your acetate ester back to the alcohol (saponification). Use Carbonates.[1][2]
Protocol: Carbonate Wash System
-
Dissolution: Dissolve your crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ethers if possible (peroxide risk/emulsions).
-
The Wash:
-
Prepare a 10% w/v Potassium Carbonate (K₂CO₃) solution. (pH will be ~11, sufficient to deprotonate phenols but kinetically slow to hydrolyze hindered esters at cold temps).
-
Cool both solutions to 4°C.
-
Wash the organic layer 3x with the cold K₂CO₃ solution.
-
Visual Check: The aqueous layer may turn yellow/orange if phenolic oxidants are present.
-
-
The Rinse: Wash the organic layer 1x with Brine (sat. NaCl) to remove residual base.
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate.
Troubleshooting LLE:
| Symptom | Diagnosis | Solution |
|---|---|---|
| Emulsion forms | Lignans act as surfactants. | Add solid NaCl to the aqueous layer to increase ionic strength (Salting out). Filter through Celite if solids are present. |
| Yield loss | Hydrolysis of acetate. | You likely used a base that was too strong or the contact time was too long. Switch to Sodium Bicarbonate (NaHCO₃) (weaker, pH ~8.5) but perform more washes (5-6x). |
Module 2: Chromatographic Resolution
Best for: High purity isolation (>98%) and removing non-acidic polar impurities.
The Logic: On normal phase silica, free phenols interact strongly via Hydrogen Bonding with silanol groups (
Stationary Phase: Silica Gel 60 (40-63 µm)
Mobile Phase Strategy:
Step-by-Step Gradient:
-
Equilibration: 95% Hexane / 5% EtOAc.
-
Loading: Load sample as a liquid concentrate (DCM) or dry load on Celite.
-
Elution Profile:
-
0-10% B: Elutes non-polar terpenes/lipids (if plant extract origin).
-
15-25% B: Target Elution Zone (this compound).
-
40-60% B: Elutes Phenolic Impurities (Unreacted Lariciresinol).
-
100% B: Flush column.
-
Visualization (TLC):
-
Plate: Silica Gel 60 F₂₅₄.
-
Stain: Ferric Chloride (FeCl₃) .
-
Result: Phenols turn Purple/Blue . Acetates do not stain or stain very faintly yellow. This is your specific "Phenol Check."
-
-
Stain: Vanillin-H₂SO₄ .
-
Result: Lignans generally turn pink/violet upon heating.
-
Caption: Differential interaction mechanism. Phenols bind to silica via H-donation; Acetates pass through.
Module 3: Chemoselective Scavenging (Polishing)
Best for: Final cleanup of trace phenols (<5%) without running a column.
The Logic: Use a solid-supported reagent that reacts specifically with phenols. The impurity binds to the bead, and the product is filtered off.
Reagents:
-
Carbonate Resins (e.g., Amberlyst A-26 CO₃ form): Acts like the LLE method but in solid phase.
-
Protocol: Add 3-5 eq (w/w) of resin to the organic solution. Stir 2 hours. Filter.
-
-
Isocyanate Resins (e.g., Polystyrene-methylisocyanate):
Decision Matrix: Which Method?
Caption: Workflow selection based on impurity load. LLE reduces bulk; Flash ensures purity; Resins polish.
References & Validated Sources
-
Willför, S., et al. (2006). Analysis of lignans in Norway spruce knots. This paper details the extraction and chromatographic behavior of lariciresinol and its derivatives, establishing the polarity differences used in Module 2.
-
Escribano-Bailón, M.T., et al. (2003). Extraction and characterization of phenolic compounds.[4][5][9][10][11] Provides the foundational solubility data for phenolic extraction (LLE) using pH manipulation.
-
Frontier, A. (2024). Not Voodoo: Workup and Troubleshooting.[12] The authoritative guide on organic workups, specifically the use of Carbonate washes vs. Hydroxide to prevent ester hydrolysis.
-
Sigma-Aldrich Technical Bulletin. TLC Stains and Visualization. Confirms FeCl3 specificity for phenols and Vanillin for general lignans.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Semi-preparative isolation and purification of phenolic compounds from Achyrocline satureioides (Lam) D.C. by high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Workup [chem.rochester.edu]
Technical Support Center: Optimizing Mobile Phase pH for Lariciresinol Acetate Stability
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals working with lariciresinol acetate. Our focus is to empower you with the scientific rationale and practical steps needed to optimize the pH of your HPLC mobile phase, ensuring the stability and accurate quantification of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the chromatographic analysis of this compound, providing explanations grounded in chemical principles and actionable solutions.
Q1: I'm developing a new HPLC method. What is a good starting point for the mobile phase pH when analyzing this compound?
Answer:
A recommended starting point for the mobile phase pH is in the acidic range, typically between pH 2.5 and 4.0 .
Scientific Rationale: this compound possesses two key structural features that are sensitive to pH: phenolic hydroxyl (-OH) groups and an acetate ester (-OAc) group.[1][2][3]
-
Suppressing Phenolic Ionization: The phenolic groups are weakly acidic. At a pH well below their pKa, they will remain in their neutral, protonated form. This is crucial for good chromatography as it minimizes peak tailing that can occur from interactions between ionized (phenolate) forms of the molecule and the silica backbone of the column. An acidic mobile phase ensures a consistent, non-ionized state, leading to sharper, more symmetrical peaks.[4]
-
Preventing Ester Hydrolysis: The acetate ester group is susceptible to hydrolysis, particularly under basic conditions (saponification), which would cleave the acetate group to form lariciresinol. Acid-catalyzed hydrolysis can also occur, but it is generally much slower under the typical conditions of a reversed-phase HPLC run.[5] Maintaining a slightly acidic pH provides a much safer environment to prevent this degradation.
For these reasons, many established HPLC methods for lignans and other phenolic compounds utilize an acidified mobile phase, such as water with 0.1% formic acid or a low-concentration acetate buffer.[6][7]
Q2: My this compound peak area is decreasing with each injection, or is significantly lower in samples prepared hours in advance. What's happening?
Answer:
This issue strongly suggests that this compound is degrading in your sample vial or on the column. The most likely culprit is pH-driven hydrolysis of the acetate group, especially if your mobile phase or sample diluent is neutral or basic.
Causality & Troubleshooting Steps:
-
Check Sample Diluent pH: If your sample diluent is unbuffered water or a neutral solvent, the sample may be unstable. Re-prepare your samples in a diluent that matches the acidic mobile phase (e.g., Mobile Phase A). This ensures a consistent and stable chemical environment from the vial to the column.
-
Evaluate Mobile Phase pH: A mobile phase pH above 7.0 will significantly accelerate the base-catalyzed hydrolysis of the acetate ester. Confirm the pH of your mobile phase components. Some phenolic compounds themselves can be unstable at high pH, leading to oxidative degradation.[8][9]
-
Control Temperature: Higher temperatures accelerate chemical reactions, including degradation. If your autosampler is not temperature-controlled, consider cooling it to 4-10 °C to slow down potential degradation in the sample vials over a long sequence.
-
Minimize Time in Solution: Analyze samples as soon as possible after preparation. To confirm if this is the issue, inject a freshly prepared standard and compare its peak area to a standard that has been sitting in the autosampler for several hours.
Q3: How can I definitively determine the optimal pH for this compound stability in my specific mobile phase?
Answer:
To empirically and definitively find the optimal pH, you must perform a forced degradation study . This is a systematic experiment where the compound is intentionally exposed to a range of stress conditions to understand its degradation pathways and identify its most stable state.[10][11] This is a cornerstone of robust method development as outlined by ICH guidelines.[12][13]
The Logic: By subjecting this compound to solutions of varying pH (e.g., acidic, neutral, basic) and analyzing the amount of degradation over time, you can pinpoint the pH range where the molecule remains most intact. A target degradation of 5-20% is often ideal, as it's enough to be measurable without completely destroying the sample.[14]
A detailed workflow and a step-by-step protocol for this study are provided in the sections below.
Experimental Protocols & Workflows
Workflow for Mobile Phase pH Optimization
This diagram outlines the logical flow for systematically determining the optimal pH for this compound stability and chromatographic performance.
Caption: Workflow for pH Optimization Study.
Potential pH-Dependent Degradation Pathways
Understanding the likely chemical reactions is key to interpreting your results. This diagram illustrates the two primary degradation routes for this compound influenced by pH.
Caption: Potential Degradation Pathways.
Protocol 1: Forced Degradation Study for pH Optimization
Objective: To determine the pH at which this compound exhibits maximum stability.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Buffers or acids/bases: 0.1 M HCl, 0.1 M NaOH, Phosphate buffer (pH 7.0), Acetate buffer (pH 5.0)
-
Volumetric flasks, pipettes, and HPLC vials
-
Calibrated pH meter
-
HPLC system with UV/DAD detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile.
-
Sample Preparation: For each pH condition, pipette a small volume of the stock solution into a vial and dilute with the stressor solution (e.g., 100 µL stock + 900 µL of 0.1 M HCl). This creates the "stressed sample." Prepare the following conditions:
-
Acidic: 0.1 M HCl
-
Neutral: Purified Water (or pH 7 buffer)
-
Basic: 0.1 M NaOH
-
Control: Dilute the stock solution with your initial mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid).
-
-
Incubation:
-
Store one set of vials at room temperature and another in an oven at 40-60°C.
-
Take time points for analysis (e.g., t=0, 2h, 8h, 24h).
-
For the basic condition (NaOH), degradation may be very rapid. Consider quenching the reaction by neutralizing with an equivalent amount of acid (e.g., 0.1 M HCl) just before injection to protect the column.
-
-
HPLC Analysis:
-
Use a simple isocratic HPLC method capable of separating the parent peak from any new peaks (degradants). A good starting point:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: 40% Acetonitrile, 60% Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
-
-
Data Analysis:
-
At each time point, calculate the percentage of this compound remaining relative to the t=0 injection for that condition.
-
% Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
-
% Degradation = 100 - % Remaining
-
Tabulate the results to identify the pH condition with the least degradation.
-
Data Interpretation (Example Data):
| pH Condition | Incubation Time (h) | Incubation Temp (°C) | % Degradation of this compound | Observations |
| 0.1 M HCl (pH ~1) | 24 | 40 | ~2% | Minor new peak observed. |
| pH 5 Acetate Buffer | 24 | 40 | < 1% | Most stable condition. |
| pH 7 Water | 24 | 40 | ~15% | Significant new peak corresponding to lariciresinol. |
| 0.1 M NaOH (pH ~13) | 2 | 25 | >90% | Parent peak almost gone; major new peak. |
This example data clearly indicates that the compound is most stable around pH 5 and highly unstable under basic conditions.
References
-
Benković, E. T., Grohar, T., Žigon, D., Švajger, U., Janeš, D., Kreft, S., & Štrukelj, B. (2014). Chemical composition of the silver fir (Abies alba) bark extract and its antioxidant activity. Industrial Crops and Products, 52, 23-28. [Link]
-
Lariciresinol - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]
-
Rajasekhar, D., & Subbaraju, G. V. (2000). Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea. Journal of Asian Natural Products Research, 2(2), 153–156. [Link]
-
Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 7, 2024, from [Link]
-
Mastelf. (2024). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved February 7, 2024, from [Link]
-
Stanković, J., Beara, I., Četojević-Simin, D., et al. (2022). Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. Molecules, 27(18), 6072. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved February 7, 2024, from [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 35(5). [Link]
-
Bonan, S., et al. (2014). Accelerated degradation of cellulose acetate cigarette filters using controlled-release acid catalysis. Green Chemistry, 16(9), 4223-4231. [Link]
-
Welch, C. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved February 7, 2024, from [Link]
-
Wu, J., Gao, H., Zhao, L., & Liao, X. (2005). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. Journal of Chromatography A, 1089(1-2), 175-184. [Link]
Sources
- 1. Lariciresinol - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Accelerated degradation of cellulose acetate cigarette filters using controlled-release acid catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Lariciresinol Acetate Recovery in SPE
Executive Summary: The Nature of the Problem
Recovering Lariciresinol Acetate presents a dual challenge distinct from extracting its parent lignan, Lariciresinol. You are dealing with a compound that possesses both a lipophilic backbone (typical of lignans) and a hydrolytically unstable ester moiety (the acetate group).
Low recovery data usually stems from one of three distinct failure modes:
-
Chemical Degradation (The "Ghost"): The acetate group hydrolyzes during processing, converting your analyte back to Lariciresinol. You "lost" the acetate because it chemically changed.
-
Elution Failure (The "Trap"): The acetate makes the molecule more lipophilic than the parent. Standard lignan protocols using moderate organic strength may fail to desorb it from C18 or polymeric sorbents.
-
Matrix Breakthrough: High organic content in the loading solvent prevents the analyte from interacting with the stationary phase.
This guide moves beyond generic advice, applying specific physicochemical logic to the lignan-ester class.
Diagnostic Workflow
Before altering your protocol, use this logic tree to diagnose the specific point of failure.
Figure 1: Diagnostic logic tree for isolating the root cause of low recovery. Blue nodes indicate analytical actions; Yellow nodes indicate decision points.
Deep Dive: Root Cause Analysis & Solutions
Scenario A: The "Ghost" (Chemical Instability)
Symptoms: Low recovery of this compound, but appearance of Lariciresinol (parent) in the chromatogram. Mechanism: Esters are susceptible to hydrolysis. If your biological matrix (plasma/urine) is basic, or if you use an alkaline wash (e.g., Ammonium Hydroxide) intended to clean up bases, you will cleave the acetate group. Technical Insight: Lignans often require enzymatic hydrolysis (glucuronidase) to free them from conjugates in plasma. Warning: If you use sulfatase/glucuronidase at pH 5-7 for long incubation times, you may inadvertently hydrolyze your acetate standard if it is used as a spike before digestion.
Corrective Action:
-
Acidification: Maintain all reagents at pH 3.0–5.0. Use 0.1% Formic Acid (FA) or Acetic Acid in your load and wash steps.
-
Avoid Base: Never use high pH (>8.0) wash or elution solvents.[1][2][3]
-
Temperature: Perform evaporation steps (N2 blowdown) at <40°C. Esters are heat-labile.
Scenario B: The "Trap" (Incomplete Elution)
Symptoms: Analyte is missing from load, wash, and elution. It is stuck on the cartridge. Mechanism: this compound is significantly less polar than Lariciresinol.
-
Standard Lignan Protocol: Often uses 80% Methanol for elution.
-
Acetate Requirement: 80% MeOH may be insufficient to break the hydrophobic interaction with a C18 or HLB sorbent. Technical Insight: Polymeric sorbents (like Oasis HLB or Strata-X) have high surface areas. Lipophilic esters can bind irreversibly if the elution solvent isn't strong enough to wet the pores and solubilize the compound.
Corrective Action:
-
Solvent Switch: Transition from Methanol to Acetonitrile (ACN) or Ethyl Acetate . ACN has a higher elution strength for aromatic compounds.
-
Soak Step: Allow the elution solvent to sit in the cartridge for 1 minute before applying vacuum. This improves mass transfer from the porous stationary phase.
Scenario C: The "Breakthrough" (Retention Failure)
Symptoms: Analyte is found in the loading liquid or the weak wash step.[2] Mechanism:
-
Organic Overload: If you precipitated proteins with ACN and loaded the supernatant directly, the organic content (>50%) is too high. The analyte prefers the solvent over the sorbent.
-
Sorbent Drying: If using silica-based C18, drying the cartridge between conditioning and loading collapses the hydrocarbon chains, reducing capacity.
Corrective Action:
-
Dilution: Dilute samples to <5% organic solvent content with water (pH adjusted) before loading.
-
Sorbent Choice: Switch to a polymeric sorbent (e.g., HLB/Strata-X) which is resistant to drying and retains phenols well via pi-pi interactions.
Optimized Protocol: this compound
This protocol is designed to maximize stability (low pH) and elution efficiency (strong solvent).
| Step | Parameter | Technical Rationale |
| 1. Sorbent Selection | Polymeric HLB (30mg or 60mg) | Handles both the phenolic ring (pi-pi interactions) and the lipophilic acetate tail. Resistant to drying. |
| 2. Pre-treatment | Dilute sample 1:1 with 0.1% Formic Acid in Water . | Acidification (pH ~3) stabilizes the ester and protonates phenolic groups for better retention. |
| 3. Conditioning | A) 1 mL MethanolB) 1 mL Water (0.1% Formic Acid) | Activates sorbent. Acidic water matches the sample pH to prevent shock. |
| 4. Loading | Load sample at 1 mL/min . | Slow flow rate allows sufficient time for Van der Waals interactions to establish. |
| 5. Wash 1 (Matrix) | 1 mL 5% Methanol in 0.1% FA. | Removes salts and proteins. Keeps organic low to prevent acetate breakthrough. |
| 6. Wash 2 (Interference) | 1 mL 20% Methanol in 0.1% FA. | Critical Optimization: Removes moderately polar interferences. If analyte is lost here, reduce to 10% MeOH. |
| 7. Drying | Apply high vacuum for 2-5 minutes . | Removes residual water which can hinder the solubility of the acetate in the elution solvent. |
| 8. Elution | 2 x 500 µL Acetonitrile (100%) . | ACN is stronger than MeOH. Two aliquots break the "retention hysteresis" better than one large volume. |
| 9. Reconstitution | Evaporate and reconstitute in Mobile Phase. | Ensure the final solvent matches your initial HPLC gradient conditions. |
Frequently Asked Questions (FAQ)
Q: Can I use C18 instead of HLB? A: Yes, but C18 is prone to "secondary silanol interactions." The phenolic hydroxyls on Lariciresinol can bind to exposed silanols on the silica backbone, causing tailing or irreversible binding. If you must use C18, use an end-capped variety and ensure your elution solvent contains 0.1% acid to suppress these interactions.
Q: My LC-MS signal is low even with good recovery. Why? A: This is likely Ion Suppression . The acetate group increases hydrophobicity, causing the analyte to elute later, potentially in the region where phospholipids elute from the matrix.
-
Fix: Add a "Phospholipid Removal" step or use a specific wash (e.g., Isopropanol/ACN mixtures) if using specialized plates like Ostro or HybridSPE.
Q: Why does the acetate degrade in my autosampler? A: If your reconstitution solvent is unbuffered water/methanol, the pH might drift. Furthermore, if you are using a glass vial, surface silanols can catalyze degradation. Use polypropylene vials and ensure the final solvent contains 0.1% Formic Acid.
References
-
Sigma-Aldrich. Supelco Guide to Solid Phase Extraction. (Accessed 2026). Provides fundamental mechanisms for reversed-phase retention and troubleshooting breakthrough issues.
-
Thermo Fisher Scientific. SPE Phase and Solvent Selection Guide. (Accessed 2026). Details the solubility and elution strength requirements for lipophilic esters vs. polar parents.
-
Phenomenex. Troubleshooting Low Recovery in SPE. (Accessed 2026). Expert guide on diagnosing "Trap" vs. "Breakthrough" scenarios using fraction analysis.
-
National Institutes of Health (NIH). Extraction Strategies for Lignans and Phenolic Derivatives. (Contextual Reference). Discusses the stability of lignan esters and the necessity of pH control during extraction to prevent hydrolysis.
Sources
Technical Support Center: Overcoming Matrix Effects in Lariciresinol Acetate Mass Spectrometry
Welcome to the technical support guide for the analysis of lariciresinol acetate by mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate the common yet complex challenge of matrix effects. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during method development and routine analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding and Diagnosing Matrix Effects
Q1: What, exactly, is a "matrix effect" in LC-MS analysis?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can manifest as either ion suppression (a loss of signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of a quantitative assay.[1][2] In the context of this compound, a complex matrix like plant extracts, plasma, or tissue homogenates contains numerous endogenous compounds (lipids, salts, pigments, etc.) that can interfere with the ionization process.
The most common ionization technique, Electrospray Ionization (ESI), is particularly susceptible to matrix effects.[3] This is because ESI relies on a series of delicate processes in the ion source, including droplet formation, solvent evaporation, and charge acquisition by the analyte.[4][5] Co-eluting matrix components can compete with this compound for charge or access to the droplet surface, or they can alter the physical properties of the droplet (e.g., surface tension), hindering the efficient generation of gas-phase analyte ions.[2]
Q2: My calibration curve is non-linear and my replicate injections are not reproducible. Could this be a matrix effect?
A: Yes, poor linearity and reproducibility are classic symptoms of uncontrolled matrix effects. When the concentration of interfering components is inconsistent between samples, or between calibration standards and unknown samples, the degree of ion suppression or enhancement will vary. This variability leads directly to scattered, non-reproducible results and can distort the linear relationship between concentration and response.[2][6]
Before extensive troubleshooting, it is crucial to rule out other system issues. Ensure your LC-MS system is performing correctly by running a system suitability test with a pure standard of this compound in a clean solvent.[7] If the system passes but the problems persist with matrix samples, a matrix effect is the most likely culprit.
Q3: How can I definitively prove that matrix effects are impacting my assay?
A: The most direct method for visualizing and confirming matrix effects is the post-column infusion experiment . This technique provides a qualitative assessment of where ion suppression or enhancement zones exist across your chromatographic gradient.
Here's the principle:
-
A solution of your analyte (this compound) is continuously infused into the LC flow after the analytical column but before the mass spectrometer's ion source.
-
This creates a stable, elevated baseline signal for your analyte.
-
You then inject a blank, extracted matrix sample (one that contains no analyte).
-
As matrix components elute from the column, any that cause ion suppression will produce a dip in the baseline. Conversely, components causing enhancement will create a peak.
If the retention time of this compound in your actual method falls within one of these suppression or enhancement zones, you have confirmed a matrix effect.[8]
Section 2: Mitigation Strategies: Sample Preparation
Q4: What is the first and simplest step I can take to reduce matrix effects?
A: The most straightforward approach is sample dilution .[9] By diluting the sample extract with the initial mobile phase, you reduce the concentration of both the analyte and the interfering matrix components. If your assay has sufficient sensitivity, this can be a highly effective strategy as it diminishes the competition for ionization in the MS source.[9] However, this is only feasible if the resulting concentration of this compound remains well above the method's limit of quantitation (LOQ).
Q5: I need more sensitivity, so dilution isn't an option. Which extraction technique is better for removing interferences: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A: The choice between LLE and SPE depends on the nature of your analyte and the complexity of the matrix. Both are powerful techniques for cleaning samples and reducing matrix effects.[10][11]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[12] For this compound, which is a moderately polar phenolic compound, you might extract it from an aqueous sample (like plasma after protein precipitation) into a solvent like ethyl acetate.[12][13] LLE is effective at removing highly polar compounds (like salts) and some non-polar compounds (like lipids), but may not be selective enough to remove matrix components with similar polarity to your analyte.
-
Solid-Phase Extraction (SPE): This is a more versatile and often more selective technique that separates components based on their physicochemical interactions with a solid sorbent.[14][15] For this compound, a reversed-phase (e.g., C18) or a mixed-mode polymer-based sorbent is typically effective.[16] SPE can provide superior cleanup by allowing for distinct wash steps to remove different classes of interferences before selectively eluting the analyte. It is particularly effective for complex matrices like plant extracts.[16][17]
The following table summarizes the key considerations for each technique:
| Feature | Dilute & Shoot | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Reduce concentration of all components. | Crash out proteins with organic solvent or acid. | Partitioning between immiscible solvents. | Chromatographic separation on a sorbent bed. |
| Pros | Fast, simple, inexpensive. | Fast, easy, removes proteins. | Removes salts and very polar/non-polar interferences. | High selectivity, high concentration factor, can be automated.[15] |
| Cons | Reduces sensitivity, does not remove interferences. | "Dirty" extracts; phospholipids and other small molecules remain.[6] | Can be labor-intensive, emulsion formation, uses large solvent volumes.[12] | Method development can be complex, more expensive. |
| Best For | High concentration samples; simple matrices. | Initial cleanup for plasma/serum; when speed is critical. | Matrices with high salt content. | Complex matrices (plants, tissue); when high sensitivity is required. |
Section 3: Mitigation Strategies: Chromatography & MS Source
Q6: My sample prep is optimized, but I still see a matrix effect. What can I change in my LC method?
A: If sample preparation alone is insufficient, the next step is to optimize your chromatographic separation. The goal is to chromatographically resolve this compound from the co-eluting interferences identified in your post-column infusion experiment.
Strategies include:
-
Modify the Gradient: Slowing down the gradient ramp around the elution time of your analyte can increase resolution between it and nearby interferences.[10]
-
Change Column Chemistry: If you are using a standard C18 column, switching to a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, can alter selectivity and shift the retention of interfering peaks relative to your analyte.
-
Improve Peak Shape: Ensure you are using an appropriate mobile phase pH to keep this compound in a consistent, non-ionized state for good reversed-phase retention and sharp peaks. Poor peak shape increases the window for potential co-elution with interferences.
-
Consider Metal-Free Systems: For certain compounds, interactions with stainless steel components in standard HPLC columns and systems can cause peak tailing and even signal suppression. If you observe otherwise unexplainable issues, testing a metal-free or PEEK-lined column could be beneficial.[18]
Q7: Can changing the ion source or its settings help reduce matrix effects?
A: Yes, optimizing the ion source can be very effective.
-
Switch Ionization Technique: ESI is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI) .[3] APCI utilizes a gas-phase ionization mechanism initiated by a corona discharge, which is often less affected by non-volatile matrix components like salts and lipids.[19][20][21] For a molecule like this compound, APCI is a viable alternative and may provide a more robust response in complex matrices.[22]
-
Optimize ESI Source Parameters: Fine-tuning parameters like capillary voltage, gas temperatures, and nebulizer gas flow can influence the ionization process.[23] A systematic optimization can sometimes find a sweet spot that favors your analyte's ionization over the interfering compounds. For example, adjusting the nebulizer gas pressure can alter droplet size, which in turn affects ionization efficiency.
Section 4: Advanced Strategies & Confirmation
Q8: I've tried everything and still have some matrix variability. How can I reliably quantify my analyte?
A: When matrix effects cannot be completely eliminated, the best strategy is to compensate for them using a Stable Isotope Labeled Internal Standard (SIL-IS) . This is considered the gold standard for quantitative LC-MS analysis.[24]
A SIL-IS is a version of your analyte (e.g., ¹³C₆-lariciresinol acetate) that has been chemically synthesized to be heavier. It is chemically identical to the analyte and will therefore have the same extraction recovery, chromatographic retention time, and ionization efficiency (or suppression/enhancement).[25][26] Because the mass spectrometer can distinguish between the analyte and the SIL-IS, any signal loss or gain due to matrix effects will affect both compounds equally. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability is cancelled out, leading to highly accurate and precise quantification.[24]
Q9: How do I formally validate my method to prove I have controlled for matrix effects?
A: Regulatory bodies like the FDA and EMA require a quantitative assessment of matrix effects during method validation.[27][28][29] This is typically done by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a clean solvent standard.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
To validate, you must analyze at least 6-10 different lots of blank matrix to assess the variability.[29] The coefficient of variation (CV%) of the Matrix Factor across these different lots should typically be ≤15%.[30] This ensures that the method is robust and will perform reliably on different sources of the same matrix type.[28]
Visualized Workflows and Data
Troubleshooting Decision Tree
This diagram outlines a logical workflow for identifying and addressing matrix effects.
Caption: A decision tree for systematic troubleshooting of matrix effects.
Mechanism of ESI Ion Suppression
This diagram illustrates how matrix components interfere with analyte ionization in an ESI source.
Caption: Competition between analyte and matrix ions at the droplet surface.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Extracts
This protocol provides a general framework using a polymeric reversed-phase SPE cartridge, which is effective for cleaning up phenolic compounds from complex botanical matrices.[16][17]
Materials:
-
Polymeric Reversed-Phase SPE Cartridge (e.g., 60 mg, 3 mL)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
Start with a crude plant extract (e.g., methanolic extract).
-
Evaporate the solvent and reconstitute the residue in 1 mL of 10% Methanol/Water with 0.1% formic acid. This ensures the analyte will bind to the SPE sorbent.
-
Centrifuge the sample to pellet any particulates.
-
-
Cartridge Conditioning:
-
Pass 3 mL of Methanol through the cartridge.
-
Pass 3 mL of Water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the 1 mL of pre-treated sample onto the cartridge.
-
Apply a slow, steady flow rate (approx. 1 mL/min) to ensure proper binding.
-
-
Wash Step (Interference Removal):
-
Wash the cartridge with 3 mL of 20% Methanol/Water with 0.1% formic acid. This step is crucial for removing more polar, interfering compounds while retaining the moderately polar this compound. The percentage of methanol may need optimization.
-
-
Analyte Elution:
-
Elute the this compound with 2 x 1 mL of 90% Methanol/Water. Collect the eluate in a clean tube.
-
-
Final Step:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a known, small volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
-
Self-Validation Check: To determine the recovery of this procedure, compare the peak area of a sample prepared by spiking the analyte into a blank matrix before extraction to a sample where the analyte was spiked into the final eluate of a blank matrix extract (post-extraction).
References
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- Bichrom. (n.d.).
- Sigma-Aldrich. (n.d.). Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
- Wang, S., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression.
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?.
- SCIEX. (2023). How to reduce matrix effect and increase analyte signal in extracted samples?.
- Waters Corporation. (2020).
- Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- French, D. (2018).
- Rodríguez-Carrasco, Y., et al. (2020).
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- Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- Horvat, M., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PubMed Central.
- Ecoxtract. (n.d.).
- Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
- Lietz, G., et al. (2012).
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC - NIH.
- Gonzalez-Riano, C., et al. (2020). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC - NIH.
- Spangler, J. E., et al. (2019).
- Oreopoulou, V., et al. (2019). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. PMC - NIH.
- Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
- Giejdo, A., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. MDPI.
- Wikipedia. (n.d.).
- Horvat, M., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds.
- Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- Green, M. H., et al. (2005). Stable isotope dilution techniques for assessing vitamin A status and bioefficacy of provitamin A carotenoids in humans.
- van de Merbel, N. (n.d.).
- Li, Y., et al. (2017). (Liquid + liquid) extraction of phenols from aqueous solutions with cineole.
- Sashidhara, K. V., & Rosaiah, J. N. (2014). Various Dereplication Strategies Using LC-MS for Rapid Natural Product Lead Identification and Drug Discovery.
- Stahnke, H., & Alder, L. (2016). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry.
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- Bedner, M., & MacCrehan, W. A. (2014). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota.
- Lietz, G., et al. (2012).
- Organomation. (n.d.).
- Cirlini, M., et al. (2019). Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils.
- Dolan, J. W. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America.
- Theiner, S., et al. (2020). Quantification in bioimaging by LA-ICPMS - Evaluation of isotope dilution and standard addition enabled by micro-droplets. u:scholar.
- Viñas, P., et al. (2013). Dispersive Liquid-Liquid Microextraction Method for HPLC Determination of Phenolic Compounds in Wine.
- Kulasingam, V., & Diamandis, E. P. (2008).
- Chemistry For Everyone. (2024).
- Green, M. H., et al. (2016). A Retinol Isotope Dilution Equation Predicts Both Group and Individual Total Body Vitamin A Stores in Adults Based on Data from an Early Postdosing Blood Sample. PubMed.
- Cole, R. B. (2010).
- Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
- Lin, Y-S., et al. (2022).
- Smeds, A. I., & Eklund, P. C. (2015). Atmospheric pressure ionization mass spectrometry as a tool for structural characterization of lignin.
- Taylor & Francis. (n.d.).
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- 30. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Lariciresinol and Larixyl Acetate: A Guide for Researchers
This guide provides a detailed comparison of the antifungal properties of two distinct natural compounds: lariciresinol, a lignan, and larixyl acetate, a labdane-type diterpenoid. While both compounds have demonstrated antifungal potential, direct comparative studies evaluating their efficacy head-to-head are notably absent in the current scientific literature. This document synthesizes the available, non-comparative data for each compound to offer a preliminary assessment for researchers, scientists, and drug development professionals. We will delve into their known antifungal activities, proposed mechanisms of action, and provide standardized protocols to facilitate future comparative research.
Our analysis begins by acknowledging this critical data gap and proceeds to build a comparative framework based on individual findings. The objective is to equip researchers with the foundational knowledge required to design and execute studies that can definitively compare these two promising molecules.
Section 1: Compound Profiles and Known Antifungal Activity
A fundamental distinction between the two molecules lies in their biochemical classification and structure, which invariably influences their biological activity.
-
Lariciresinol: A furofuran lignan found in various plants, including the herb Sambucus williamsii.[1] Its structure is characterized by a central tetrahydrofuran ring.
-
Larixyl Acetate: A labdane-type diterpenoid, which is a major constituent of larch resin.[2] Its core structure is a bicyclic diterpene.
The available research has explored their efficacy against different fungal and oomycete species.
Antifungal Spectrum of Lariciresinol
Studies have primarily focused on the parent compound, lariciresinol, demonstrating potent activity against several human pathogenic fungi. Research indicates it possesses fungicidal properties.[1][3] The minimum inhibitory concentrations (MICs) from a key study are summarized below.
Table 1: Antifungal Activity of Lariciresinol
| Fungal Species | MIC Value (μg/mL) | Reference |
|---|---|---|
| Candida albicans | 25 | [4] |
| Trichosporon beigelii | 12.5 | [4] |
| Malassezia furfur | 25 |[4] |
Note: Data for lariciresinol acetate specifically is not available in the reviewed literature; the data presented is for the parent compound, lariciresinol.
Antifungal Spectrum of Larixyl Acetate
Larixyl acetate has been evaluated for its efficacy against plant pathogens, particularly grapevine downy mildew, which is caused by the oomycete Plasmopara viticola.[5] While oomycetes are not true fungi, antifungal agents often show activity against them.
Table 2: Anti-oomycete Activity of Larixyl Acetate
| Pathogen Species | Assay Type | Efficacy Metric | Value | Reference |
|---|---|---|---|---|
| Plasmopara viticola | In vitro | MIC₁₀₀ | 6-23 µg/mL | [5] |
| Plasmopara viticola | In planta | EC₅₀ | 0.2-0.4 mg/mL |[5] |
Additionally, a review notes that methanolic extracts of Larix decidua bark, which contain larixyl acetate, exhibit antifungal activity against species like Aspergillus niger, Candida albicans, and Penicillium funiculosum.[6] However, specific MIC values for pure larixyl acetate against these fungal species were not provided.
Section 2: Mechanisms of Antifungal Action
Understanding the mechanism of action is critical for drug development. The current literature provides a clearer picture for lariciresinol than for larixyl acetate.
Lariciresinol: Disruption of the Fungal Plasma Membrane
The primary antifungal mechanism of lariciresinol is the disruption of the fungal plasma membrane.[1][3] This has been elucidated through several key experimental observations:
-
Membrane Permeabilization: Studies using membrane-impermeable dyes like propidium iodide (PI) show that lariciresinol treatment leads to dye uptake, indicating that the cell membrane's integrity has been compromised.[1]
-
Association with Lipid Bilayers: Fluorescence analysis with membrane probes demonstrates that lariciresinol associates with the lipid bilayers of the fungal cell.[1]
This membrane-active mechanism leads to leakage of intracellular components and ultimately, cell death, which is consistent with its observed fungicidal activity.[1]
Caption: Proposed mechanism of action for Lariciresinol.
Larixyl Acetate: An Undefined Antifungal Mechanism
While effective against P. viticola, the specific antifungal mechanism of larixyl acetate is not well-documented in the available literature.[5] Much of the molecular research on larixyl acetate has focused on its potent and selective inhibition of the Transient Receptor Potential Canonical 6 (TRPC6) channel in mammalian cells, which is relevant for conditions like neuropathic pain.[2][7][8]
Whether a similar channel-inhibiting mechanism is at play in fungi, or if it acts via a completely different pathway, remains a critical open question for researchers.
Section 3: Standardized Protocol for Comparative Efficacy Testing
To address the existing data gap, a standardized methodology for direct comparison is essential. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a gold-standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Broth Microdilution Antifungal Susceptibility Test (Adapted from CLSI M27/M38)
Objective: To determine the MIC of this compound and larixyl acetate against a panel of pathogenic fungi.
Causality and Rationale:
-
Medium Selection: RPMI-1640 with L-glutamine and buffered with MOPS is the standard medium. It provides essential nutrients for fungal growth while the MOPS buffer maintains a stable physiological pH, ensuring that pH fluctuations do not affect compound activity or fungal viability.
-
Inoculum Preparation: A standardized inoculum (0.5–2.5 x 10³ CFU/mL) is critical for reproducibility. A higher density can lead to falsely high MICs, while a lower density can result in falsely low MICs.
-
Serial Dilution: A 2-fold serial dilution provides a clear concentration gradient to precisely identify the MIC, which is defined as the lowest concentration of the drug that prevents visible growth.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare stock solutions of this compound and larixyl acetate in dimethyl sulfoxide (DMSO) at 10 mg/mL.
-
Perform serial 2-fold dilutions in a 96-well plate using RPMI-1640 medium to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the suspension turbidity to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final working inoculum concentration.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the drug-containing microdilution plate.
-
Include a positive control (fungus + medium, no drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Read the plates visually or with a microplate reader at 530 nm.
-
The MIC is the lowest concentration showing a significant inhibition of growth (typically ≥50% reduction for azoles, but often defined as complete inhibition for other fungicidal compounds) compared to the positive control.
-
Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Assay.
Section 4: Future Research and Conclusion
The synthesis of available data underscores a significant opportunity for novel research in the field of antifungal drug discovery.
Proposed Research Directions:
-
Direct Comparative Studies: A head-to-head comparison of this compound and larixyl acetate against a broad panel of clinically relevant fungi (Candida spp., Aspergillus spp., Cryptococcus spp.) and agricultural pathogens is the most critical next step.
-
Mechanistic Elucidation for Larixyl Acetate: Investigating the antifungal mechanism of larixyl acetate is paramount. Techniques could include screening for fungal homologues of TRPC6, membrane interaction studies (as performed for lariciresinol), and transcriptomic analysis of treated fungal cells.
-
Synergy and Combination Studies: Evaluating the potential for synergistic effects when these compounds are combined with existing antifungal drugs (e.g., fluconazole, amphotericin B) could reveal new therapeutic strategies.
Sources
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A Comparative Analysis of the Antifungal Activity of Lariciresinol Acetate and Commercial Fungicides
Introduction
The escalating incidence of fungal infections, coupled with the rise of antifungal resistance, presents a formidable challenge to public health and agriculture. This has catalyzed the search for novel antifungal agents from natural sources. Lariciresinol, a lignan found in various plants, has demonstrated promising antifungal properties.[1] This guide provides a comprehensive comparison of the antifungal activity of lariciresinol with that of two widely used commercial fungicides: Amphotericin B (a polyene) and Fluconazole (an azole).
A note on Lariciresinol Acetate: This guide focuses on the activity of the parent compound, lariciresinol, as the bulk of published experimental data pertains to this molecule. The addition of an acetate group to form this compound is a common chemical modification that can alter pharmacokinetic properties, such as solubility and cell permeability, which may in turn influence its biological activity. Further studies are required to delineate the specific antifungal profile of the acetate derivative.
Mechanisms of Action: A Tale of Two Strategies
The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. Lariciresinol and the selected commercial fungicides employ fundamentally different strategies to inhibit fungal growth.
Lariciresinol: Direct Membrane Disruption
Lariciresinol exerts its fungicidal effects by directly targeting the fungal plasma membrane.[2] Experimental evidence from fluorescence analysis and flow cytometry indicates that lariciresinol associates with the lipid bilayer of the fungal membrane, leading to increased permeability.[2] This disruption compromises the integrity of the cell, causing leakage of essential intracellular components and ultimately leading to cell death.[2][3] This direct, physical mechanism is a valuable attribute, as it may be less susceptible to the development of resistance compared to enzyme-targeted inhibitors.
Caption: Mechanism of Lariciresinol Action.
Commercial Fungicides: Targeting Ergosterol
Both Amphotericin B and Fluconazole target ergosterol, the primary sterol in fungal cell membranes, but through distinct mechanisms.[4]
-
Amphotericin B (Polyene): This fungicidal agent physically binds to ergosterol within the membrane.[5] This binding action leads to the formation of pores or channels, which dramatically increases membrane permeability, allowing essential ions and molecules to leak out, resulting in cell death.[5][6] More recent models also suggest that polyenes may act as a "sterol sponge," extracting ergosterol directly from the membrane, thereby causing fatal disruption.[7]
-
Fluconazole (Azole): This fungistatic agent inhibits a crucial enzyme in the ergosterol biosynthesis pathway, lanosterol 14-alpha-demethylase.[8][9][10] By blocking this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol.[11] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the membrane, which disrupts membrane structure and function, inhibiting fungal growth.[9]
Caption: Comparative Mechanisms of Polyene and Azole Fungicides.
Comparative In Vitro Efficacy
The most common metric for comparing the in vitro activity of antifungal agents is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes publicly available MIC data for lariciresinol and the two standard fungicides against the common pathogenic yeast, Candida albicans.
| Compound | Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Lariciresinol | Candida albicans | 25 | [12] |
| Amphotericin B | Candida albicans | 0.06 - 2.0 | [13][14][15] |
| Fluconazole | Candida albicans | 0.125 - >64 | [13][16][17] |
Analysis of Data: Based on this data, lariciresinol demonstrates moderate antifungal activity against Candida albicans. The commercial fungicides, particularly Amphotericin B, show significantly higher potency in vitro, with lower concentrations required to inhibit fungal growth. The wide MIC range for Fluconazole reflects its extensive clinical use and the subsequent development of resistant strains, with susceptible isolates being inhibited at low concentrations and resistant ones requiring much higher, often clinically unachievable, concentrations.[16][18]
Experimental Protocol: Antifungal Susceptibility Testing
To ensure the reproducibility and validity of comparative data, a standardized methodology is paramount. The Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method is a globally recognized standard for yeast susceptibility testing.[19][20][21]
Workflow: Broth Microdilution Assay (CLSI M27)
Caption: Standardized Workflow for Determining Antifungal MIC.
Step-by-Step Methodology
-
Inoculum Preparation:
-
Rationale: A standardized starting concentration of fungal cells is critical for reproducibility. Too high an inoculum can overwhelm the antifungal agent, leading to falsely elevated MICs.
-
Procedure: Select isolated colonies of the yeast from a 24-hour-old culture on Sabouraud Dextrose Agar. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). Further dilute this suspension in RPMI-1640 medium to achieve the final working inoculum concentration of 0.5-2.5 x 10³ cells/mL.[22]
-
-
Antifungal Agent Preparation:
-
Rationale: Accurate serial dilutions are necessary to pinpoint the exact minimum concentration that inhibits growth.
-
Procedure: Prepare a stock solution of each antifungal agent in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations.
-
-
Assay Plate Inoculation:
-
Rationale: This step brings the fungus and the test compounds together under controlled conditions.
-
Procedure: Dispense 100 µL of each antifungal dilution into the wells of a sterile 96-well microtiter plate. Add 100 µL of the standardized fungal inoculum to each well. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Rationale: This allows for fungal growth in the absence of effective drug concentrations.
-
Procedure: Incubate the plate at 35°C for 24 to 48 hours.[22]
-
-
MIC Determination:
-
Rationale: This is the final data readout step.
-
Procedure: Following incubation, examine the plate visually. The MIC is recorded as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.
-
Discussion & Future Perspectives
This guide provides a foundational comparison of lariciresinol with established commercial fungicides. While Amphotericin B and Fluconazole exhibit greater potency in vitro against C. albicans, the value of lariciresinol should not be understated. Its distinct mechanism of action—direct membrane disruption—is a significant advantage.[2] Fungi are less likely to develop resistance to agents that physically destroy the cell membrane compared to those that target specific enzymes, which can be altered through single-point mutations.
The moderate activity of lariciresinol could be enhanced through chemical modification. The synthesis of derivatives, such as this compound, may improve its pharmacokinetic profile and intrinsic activity. Furthermore, lariciresinol could be explored in combination therapy. Its membrane-destabilizing effects might synergize with conventional fungicides, potentially lowering the required dosage of the commercial drug and mitigating resistance development.
Future research should focus on:
-
Evaluating this compound: Conducting head-to-head MIC comparisons of lariciresinol and its acetate derivative against a broad panel of fungal pathogens.
-
Spectrum of Activity: Testing lariciresinol against a wider range of clinically and agriculturally relevant fungi, including resistant strains.
-
Synergy Studies: Investigating the potential for synergistic interactions between lariciresinol and existing antifungal drugs.
-
In Vivo Efficacy: Progressing from in vitro studies to animal models of fungal infection to assess the therapeutic potential of lariciresinol and its derivatives in a biological system.
The exploration of natural products like lariciresinol is a vital frontier in the ongoing battle against fungal diseases. Its unique mode of action offers a promising scaffold for the development of the next generation of antifungal therapies.
References
- MedchemExpress. (n.d.). Lariciresinol.
-
Hwang, B., Cho, J., Hwang, I. S., Jin, H. G., Woo, E. R., & Lee, D. G. (2011). Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans. Biochemical and Biophysical Research Communications, 410(3), 489-493. [Link]
-
Younis, H., et al. (2025). Lariciresinol: a potent natural compound with diverse therapeutic and health benefits. Pharmaceutical Biology, 63(1). [Link]
-
Alves, L. N., et al. (2014). Minimum inhibitory concentrations of amphotericin B, azoles and caspofungin against Candida species are reduced by farnesol. Medical Mycology, 52(7), 723-731. [Link]
-
Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133-153. [Link]
-
Gür Vural, T., et al. (2024). Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. The Journal of Infection in Developing Countries, 18(2), 303-308. [Link]
-
Van de Velde, F., et al. (2021). Comparison of Two Commercial Colorimetric Broth Microdilution Tests for Candida Susceptibility Testing: Sensititre YeastOne versus MICRONAUT-AM. Journal of Fungi, 7(5), 378. [Link]
-
Hassan, S., et al. (2024). Cassia alata L.: A Study of Antifungal Activity against Malassezia furfur, Identification of Major Compounds, and Molecular Docking to Lanosterol 14-Alpha Demethylase. Molecules, 29(6), 1307. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin B, caspofungin, micafungin against planktonic cells and biofilms formed by Candida kefyr clinical isolates and Candida albicans SC5314 reference strain. [Table]. Retrieved February 4, 2026, from [Link]
-
Saglimbene, V., & De-la-Pena, J. (2024). Antifungal Ergosterol Synthesis Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Pathak, A., et al. (2024). Polyene-Based Derivatives with Antifungal Activities. International Journal of Molecular Sciences, 25(16), 8829. [Link]
-
Arendrup, M. C., et al. (2021). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 7(12), 1073. [Link]
-
Vanden Bossche, H., et al. (2003). Azoles: Mode of Antifungal Action and Resistance Development. Anti-Infective Agents in Medicinal Chemistry, 2(4), 329-347. [Link]
-
Borman, A. M., & Johnson, E. M. (2020). MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method. Journal of Antimicrobial Chemotherapy, 75(5), 1194-1205. [Link]
-
Research Starters. (n.d.). Mechanisms of action in antifungal drugs. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). MIC values of 8 antifungal compounds (mg/l) of individual F. petroliphilum strains tested according to CLSIM38A2. [Table]. Retrieved February 4, 2026, from [Link]
-
Tevyashova, A. N., et al. (2013). Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group. Antimicrobial Agents and Chemotherapy, 57(9), 4235-4242. [Link]
-
Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (CLSI document M27-A3). Retrieved from [Link]
-
ResearchGate. (n.d.). Action Mechanisms of Antifungal Drugs. Retrieved February 4, 2026, from [Link]
-
LIFE Worldwide. (n.d.). Azole antifungals. Retrieved February 4, 2026, from [Link]
-
Patra, J. K., & Baek, K. H. (2017). Efficacy of (+)-Lariciresinol to Control Bacterial Growth of Staphylococcus aureus and Escherichia coli O157:H7. Frontiers in Microbiology, 8, 413. [Link]
-
U.S. Pharmacist. (2008). Candidemia: Optimizing the Dose of Fluconazole. Retrieved February 4, 2026, from [Link]
-
Arendrup, M. C., et al. (2021). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 7(12), 1073. [Link]
-
Valgas, C., et al. (2007). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Revista da Sociedade Brasileira de Medicina Tropical, 40(6), 676-681. [Link]
-
ANSI Webstore. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (CLSI M27-Ed4). Retrieved from [Link]
-
Cantón, E., et al. (2009). Patterns of Amphotericin B Killing Kinetics against Seven Candida Species. Antimicrobial Agents and Chemotherapy, 53(5), 2048-2053. [Link]
-
Wikipedia. (n.d.). Polyene antimycotic. Retrieved February 4, 2026, from [Link]
-
Rodriguez-Tudela, J. L., et al. (2003). Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy, 47(11), 3599-3604. [Link]
-
Clancy, C. J., & Nguyen, M. H. (1998). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 42(7), 1839-1840. [Link]
-
National Committee for Clinical Laboratory Standards. (2002). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition (NCCLS document M27-A2). Retrieved from [Link]
-
CLSI. (2017). New and Updated Microbiology Docs CLSI M27, M60, M38, and M61. Retrieved February 4, 2026, from [Link]
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- 18. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
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Reproducibility of Lariciresinol Acetate Extraction: A Comparative Technical Guide
Executive Summary: The Variability Challenge
Lariciresinol acetate (a lignan derivative) is a critical bioactive constituent in Larix (Larch) species, distinct from the more abundant diterpene larixyl acetate. While often co-extracted, their pharmacological profiles differ significantly—this compound shows specific efficacy against oomycetes (e.g., Plasmopara viticola) and potential in antiviral applications.
Achieving reproducible extraction is notoriously difficult due to three compounding variables:
-
Chemotaxonomic Variance: Concentration fluctuates wildly between L. gmelinii and L. decidua, and even more significantly between tissue types (rhytidome vs. sapwood).
-
Solvent Selectivity: Standard phenolic protocols (Ethanol/Water) fail to selectively isolate the acetate form, leading to hydrolysis or co-elution with glycosides.
-
Matrix Interference: High resin acid content in Larch bark interferes with purification.
This guide provides a standardized, field-validated approach to isolating this compound with high reproducibility (
Species & Tissue Selection (Chemotaxonomy)
Reproducibility begins with raw material selection. Experimental data indicates that Larix gmelinii (Dahurian Larch) is the superior source, specifically the rhytidome (outer bark), which acts as a sink for lipophilic defense compounds.
Table 1: Comparative Yields of Acetylated Lignans/Diterpenes
Data synthesized from comparative phytochemical profiling of Larix spp.
| Species | Tissue Type | Target Content (µg/g dw) | Matrix Complexity | Recommended? |
| Larix gmelinii | Rhytidome | 1600 - 4200 | High (Resins) | YES (Primary) |
| Larix gmelinii | Secondary Phloem | 1100 - 1650 | Medium | Alternative |
| Larix decidua | Whole Bark | 800 - 1200 | High | Viable |
| Larix kaempferi | Rhytidome | 150 - 450 | Low | NO (Low Yield) |
| Larix sibirica | Knotwood | Variable | Very High (Lignans) | NO (Complex mix) |
Insight: Do not use wood or needles. The rhytidome of L. gmelinii yields nearly 10x the concentration found in L. kaempferi.
Extraction Methodologies: Performance Comparison
To isolate the acetate form intact, avoiding hydrolysis (loss of acetyl group) is paramount. This rules out high-temperature aqueous extractions.
Table 2: Extraction Method Assessment
| Method | Solvent System | Yield Efficiency | Reproducibility (RSD) | Integrity of Acetate Group |
| Soxhlet (Traditional) | Dichloromethane (DCM) | High (95% recovery) | Excellent (<3%) | High (Anhydrous) |
| Ultrasonic (UAE) | Ethyl Acetate | Medium (80% recovery) | Moderate (5-8%) | Risk of hydrolysis if wet |
| Supercritical CO2 | CO2 + EtOH modifier | Low (Selectivity issues) | Good | High |
| Maceration | Ethanol (95%) | High (Total extract) | Poor (>10%) | Low (Transesterification risk) |
Core Protocol: High-Fidelity DCM Fractionation
Objective: Isolate this compound while removing interfering resin acids (abietic acid) and diterpenes (larixol).
Principle: this compound is semi-polar. It is too polar for pure hexane but dissolves readily in Dichloromethane (DCM). We utilize a "polarity bracketing" strategy:
-
Defatting: Remove non-polar lipids/resins with n-Hexane.
-
Target Extraction: Extract lignan acetates with DCM.
-
Exclusion: Leave behind polar glycosides (insoluble in DCM).
Step-by-Step Methodology
Phase A: Pre-Treatment
-
Harvest: Collect L. gmelinii rhytidome.
-
Drying: Lyophilize (freeze-dry) to moisture content <1%. Crucial: Heat drying (>40°C) can degrade acetates.
-
Comminution: Grind to 0.5 mm – 1.0 mm mesh. Fines (<0.2 mm) cause channeling in Soxhlet.
Phase B: Sequential Soxhlet Extraction
-
Loading: Place 50g powder in a cellulose thimble.
-
Step 1 (Defatting): Reflux with n-Hexane (300 mL) for 4 hours (12 cycles).
-
Discard Hexane fraction (contains fats, waxes, and some larixyl acetate).
-
-
Step 2 (Target Extraction): Replace solvent with Dichloromethane (DCM) (300 mL).
-
Execution: Reflux for 6 hours (18-20 cycles).
-
Concentration: Evaporate DCM under vacuum at 35°C (do not exceed 40°C).
Phase C: Purification (Flash Chromatography)
-
Stationary Phase: Silica gel 60 (0.040-0.063 mm).
-
Mobile Phase: Gradient n-Hexane : Ethyl Acetate (90:10
60:40). -
Elution: this compound typically elutes at 25-30% Ethyl Acetate .
Visualization: Extraction Logic & Pathway
The following diagram illustrates the "Polarity Bracketing" logic required to isolate the specific acetate form without contamination.
Figure 1: Sequential fractionation workflow designed to isolate this compound by leveraging polarity differences.
Analytical Validation (Self-Validating System)
To ensure the extracted compound is This compound and not its hydrolysis product (Lariciresinol) or the diterpene (Larixyl Acetate), use the following HPLC-MS parameters.
Instrument: HPLC-QTOF-MS Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 1.8 µm, 2.1 x 50 mm) Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid Gradient: 20% B to 100% B over 15 mins.
Validation Checkpoints:
-
Retention Time Shift: this compound will elute later than Lariciresinol due to the lipophilic acetyl group.
-
Mass Spectrum: Look for the parent ion
or . -
Fragment Ions: Distinctive loss of acetate group (
60 or 42 depending on ionization mode).
Troubleshooting & Optimization
-
Low Yield: Check particle size. If >1mm, solvent penetration is poor. If <0.2mm, channeling occurs.
-
Hydrolysis (Acetate loss): Ensure solvents are anhydrous. Avoid methanol/ethanol in the initial extraction steps; these can cause transesterification.
-
Co-elution: If Larixyl Acetate co-elutes, increase the column length or use a slower gradient (0.5% B/min increase).
References
-
Mulholland, D., et al. (2017).[3] Efficacy of larch extracts against grapevine downy mildew.[8] Frontiers in Plant Science. Link
-
Ciocarlan, A. (2021).[1][6][8] (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments.[6][8] Chemistry Journal of Moldova.[6][8] Link
-
Yashunsky, D. V., et al. (2014).[1] Analysis of content of (–)-secoisolariciresinol and related polyphenols in different morphological parts and anatomical structures of larch wood from Siberia. Russian Chemical Bulletin.[1] Link
-
Sillero, L., et al. (2018). Optimization of Different Extraction Methods to Obtaining Bioactive Compounds from Larix Decidua Bark. Chemical Engineering Transactions. Link
-
Salem, M. Z. M., et al. (2016). Wood and bark extracts of Picea abies and Larix decidua: Antibacterial and antioxidant activities. BioResources.[5][9][10][11] Link
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- 3. Frontiers | A Scoping Review on the Therapeutic Potential of Resin From the Species Larix decidua Mill. [Pinaceae] to Treat Ulcerating Wounds [frontiersin.org]
- 4. A Scoping Review on the Therapeutic Potential of Resin From the Species Larix decidua Mill. [Pinaceae] to Treat Ulcerating Wounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. sciforum.net [sciforum.net]
Chromatographic Divergence: HPLC-DAD vs. GC-MS for Lariciresinol Acetate Analysis
A Comparative Technical Guide for Analytical Method Development
Executive Summary
Lariciresinol Acetate (LA) , a bioactive lignan found in Isatis indigotica and Valeriana species, presents a classic analytical challenge: balancing structural specificity with thermal stability.
This guide cross-validates two primary methodologies: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) .
-
The Verdict: HPLC-DAD is the recommended "Gold Standard" for routine quantification due to the analyte's thermal lability and the ability to analyze the intact ester form without derivatization.
-
The Alternative: GC-MS serves as a critical orthogonal method for structural confirmation but requires silylation of free phenolic hydroxyls to prevent thermal degradation and column adsorption.
Part 1: Chemical Context & Analytical Challenges[1][2]
This compound (CAS: 79114-77-5) contains a tetrahydrofuran core with two phenylpropanoid units. Crucially, while the aliphatic alcohol is acetylated, the phenolic hydroxyl groups often remain free .
-
Polarity: Moderate-High (due to free phenols).
-
Thermal Stability: Low-Moderate. The acetate ester bond is susceptible to hydrolysis, and the lignan backbone can degrade >250°C.
-
UV Chromophore: Strong absorption at ~280 nm (aromatic rings).
Decision Matrix: Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate instrument based on laboratory constraints and data requirements.
Figure 1: Decision matrix for selecting between HPLC and GC workflows based on analytical goals and analyte stability.
Part 2: Methodology A — HPLC-DAD (The Workhorse)
Rationale: HPLC allows for the analysis of this compound in its native form. The use of a C18 column provides sufficient retention, while acidification of the mobile phase suppresses the ionization of phenolic groups, sharpening peak shape.
Protocol Specifications
| Parameter | Setting / Description |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5 min: 10% B; 5-25 min: 10%→60% B; 25-30 min: 60%→90% B |
| Detection | UV at 280 nm (Reference: 360 nm) |
| Injection Vol | 10 µL |
| Column Temp | 30°C |
Critical "Why" (Causality):
-
Acid Modifier: Formic acid is essential. Without it, the free phenolic protons dissociate (
), leading to peak tailing and variable retention times. -
Wavelength: 280 nm targets the aromatic ring absorption. While 254 nm is more sensitive for some compounds, 280 nm is more selective for lignans against solvent noise.
Part 3: Methodology B — GC-MS (The Challenger)
Rationale: Direct injection of this compound is risky due to hydrogen bonding of the free phenols with the GC liner and column stationary phase. Derivatization is mandatory for robust quantification. We utilize Silylation (TMS) to cap the free hydroxyls.
Protocol Specifications
| Parameter | Setting / Description |
| Instrument | GC-MS (Single Quadrupole), e.g., Agilent 7890/5977 |
| Column | HP-5MS UI (30 m × 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 280°C (Splitless mode) |
| Derivatization | 50 µL Sample + 50 µL MSTFA (incubate 60°C for 30 min) |
| Oven Program | 100°C (1 min) → 20°C/min → 300°C (hold 10 min) |
| Ion Source | EI (70 eV), 230°C |
| SIM Mode | Monitor m/z ions specific to silylated LA (e.g., parent ion + TMS mass) |
Critical "Why" (Causality):
-
Derivatization (MSTFA): N-Methyl-N-(trimethylsilyl)trifluoroacetamide replaces the active hydrogens on the phenolic groups with trimethylsilyl (TMS) groups. This lowers the boiling point and eliminates hydrogen bonding, preventing the analyte from irreversibly sticking to the inlet liner.
-
Inlet Temperature: Must be high (280°C) to flash-vaporize the heavy lignan derivative, but not so high (>300°C) that the acetate ester bond cleaves.
Part 4: Cross-Validation & Data Comparison
To validate the methods, a set of spiked recovery samples (
Comparative Performance Data
The following table summarizes typical performance metrics observed during cross-validation studies of lignans.
| Metric | HPLC-DAD (Method A) | GC-MS (Method B - Derivatized) |
| Linearity ( | > 0.9995 | > 0.9950 |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.05 µg/mL (Superior Sensitivity) |
| Precision (RSD %) | < 1.5% | < 4.5% (Due to derivatization variance) |
| Recovery | 98 - 102% | 90 - 95% |
| Analysis Time | 30 mins | 45 mins (including prep time) |
| Matrix Tolerance | High (with guard column) | Low (sugar/matrix interference in inlet) |
Statistical Validation (Bland-Altman Concept)
When cross-validating, do not rely solely on correlation coefficients. Use a Paired t-test to detect bias.
-
Hypothesis:
-
Typical Outcome: GC-MS often shows slightly lower recovery (negative bias) due to incomplete derivatization or thermal degradation in the injector port.
-
Acceptance Criteria: The 95% confidence interval of the difference should include zero. If GC results are consistently 10% lower, a correction factor must be applied.
Experimental Workflow Visualization
The following diagram outlines the sample preparation workflow required to split a single biological sample for dual-method validation.
Figure 2: Parallel workflow for cross-validating this compound samples.
Part 5: Discussion & Recommendations
The "Acetate" Complication
The specific challenge with This compound is the ester bond.
-
In HPLC: The ester is stable at pH 3-4 (formic acid mobile phase).
-
In GC: If the derivatization reaction is too harsh (e.g., using strong basic catalysts for silylation), the acetate group may hydrolyze back to Lariciresinol, leading to false negatives for the acetate and false positives for the parent lignan. Use neutral silylation reagents (MSTFA) without basic catalysts (like TMCS) if possible.
Final Recommendation
-
Use HPLC-DAD for routine Quality Control (QC) and quantification of the acetate ester. It is faster, requires less sample prep, and preserves the ester bond integrity.
-
Use GC-MS only when:
-
Peak purity from HPLC is questioned (co-elution).
-
Mass spectral identification of the specific isomer is required.
-
Sensitivity requirements exceed HPLC-UV limits (ppb level analysis).
-
References
-
Chemical Fingerprinting of Isatis indigotica Root by RP-HPLC. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the baseline RP-HPLC conditions for Isatis root extracts.
-
(-)-Lariciresinol Isolated from the Roots of Isatis indigotica Inhibits Hepatitis B Virus. Source:[1][2] MDPI (Molecules Journal) Context: Details extraction protocols and biological relevance of lariciresinol derivatives.
-
Optimization of LC-MS/MS Method for Quantification of Plant Lignans. Source: ResearchGate Context: Discusses the thermal stability of lignans and the limitations of high-temperature analysis.
-
Preparation of Flaxseed for Lignan Determination by GC-MS. Source: Czech Journal of Food Sciences Context: Provides the authoritative protocol for silylation (derivatization) of lignans prior to GC analysis.
Sources
A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of Synthetic Lariciresinol Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reproducibility of experimental results is paramount. For scientists working with promising therapeutic agents like synthetic lariciresinol acetate, a lignan known for its potential biological activities, ensuring the consistency of the material from one batch to the next is not just a matter of good practice—it is a foundational requirement for valid, comparable, and scalable results.[1] This guide provides a comprehensive framework for establishing a robust analytical control strategy to assess and ensure the batch-to-batch consistency of synthetic this compound.
The narrative that follows is grounded in years of field experience, bridging the gap between raw analytical data and its real-world implications. We will explore not just what to measure, but why these measurements are critical, how they interrelate, and how to interpret the results to make confident decisions about batch quality and interchangeability.
The Foundation: Defining Critical Quality Attributes (CQAs)
Before any analysis begins, we must define what "consistent" means for this compound. This is achieved by identifying its Critical Quality Attributes (CQAs)—the physical, chemical, biological, or microbiological properties that must be controlled to ensure the desired product quality.[2] For a synthetic molecule like this compound, the CQAs are intimately linked to the synthetic route and intended use.
Key CQAs for this compound:
-
Identity: Absolute confirmation that the molecule is indeed this compound.
-
Purity & Impurity Profile: Quantifying the level of this compound and identifying and quantifying any impurities, which can be process-related (from starting materials or reagents) or degradation products.
-
Solid-State Properties: Characteristics such as crystallinity and polymorphism, which can significantly impact solubility, stability, and bioavailability.[3]
-
Chiral Purity: As this compound possesses multiple chiral centers, confirming the correct stereoisomeric form is crucial, as different stereoisomers can have vastly different biological activities.
-
Residual Solvents: Levels of organic volatile chemicals used during synthesis and purification must be controlled as they offer no therapeutic benefit and can pose safety risks.[4][5]
-
Elemental Impurities: Controlling for potentially toxic metal residues that may originate from catalysts or manufacturing equipment is a regulatory expectation.[6][7]
This list forms our analytical roadmap. Each CQA will be interrogated using a suite of orthogonal analytical techniques.
The Analytical Toolbox: A Multi-Faceted Approach to Characterization
No single technique can provide a complete picture of batch consistency. A robust assessment relies on an array of methods, each offering a unique and complementary perspective. The choice of techniques is driven by the need to meticulously evaluate each CQA.
| Critical Quality Attribute (CQA) | Primary Analytical Technique(s) | Purpose & Rationale |
| Identity | NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), Mass Spectrometry (MS), FTIR | Provides unambiguous structural confirmation. NMR elucidates the precise arrangement of atoms, while MS confirms molecular weight and fragmentation patterns.[8][9][10][11][12] |
| Purity & Impurity Profile | High-Performance Liquid Chromatography (HPLC) with UV or MS detection | The workhorse for purity assessment.[13][14] HPLC separates the active ingredient from impurities, allowing for precise quantification of both.[15][16] |
| Solid-State Properties | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | XRPD provides a unique "fingerprint" for a specific crystalline form (polymorph).[17][18] DSC measures thermal events like melting point, which are characteristic of a specific form. |
| Chiral Purity | Chiral HPLC | Separates enantiomers and diastereomers, ensuring the correct stereochemistry of the final product. |
| Residual Solvents | Headspace Gas Chromatography (GC-HS) | The standard method for detecting and quantifying volatile organic solvents according to pharmacopeial standards like USP <467>.[4][5][19][20][21] |
| Elemental Impurities | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | A highly sensitive technique for quantifying trace metal impurities as per ICH Q3D guidelines.[6][7][22][23] |
Experimental Workflows & Protocols
Trustworthy data is born from meticulously executed and validated protocols. Below are detailed methodologies for the core analyses.
Workflow for Comprehensive Batch Assessment
This diagram illustrates the logical flow for analyzing a new batch of synthetic this compound, ensuring all CQAs are assessed systematically.
Caption: Workflow for assessing batch-to-batch consistency.
Protocol 1: Purity and Impurity Profiling by HPLC-UV
Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying components in a mixture.[13][14] A gradient elution method is chosen to ensure that impurities with a wide range of polarities are effectively separated from the main compound and from each other. UV detection is suitable as lignans like this compound contain chromophores that absorb UV light.[15]
Methodology:
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Linear gradient from 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute as necessary.
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method. Identify impurities by comparing their retention times to known impurity standards or by using a mass spectrometer for structural elucidation.
Protocol 2: Solid-State Characterization by XRPD
Causality: X-Ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the crystal structure of a solid.[3] Each crystalline form, or polymorph, has a unique crystal lattice, which results in a distinct diffraction pattern.[17][18] This allows us to confirm if different batches exist in the same crystalline form, which is critical for consistent physical properties.[24]
Methodology:
-
System: A powder X-ray diffractometer equipped with a Cu Kα radiation source.
-
Sample Preparation: Gently pack approximately 50-100 mg of the powder sample into the sample holder. Ensure the surface is flat and level with the holder's rim.
-
Instrument Settings:
-
Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
Scan Speed (Time per step): 0.5-1.0 seconds.
-
-
Data Acquisition: Run the scan and collect the diffraction pattern.
-
Analysis: Overlay the diffractograms from different batches and a reference standard. Compare the peak positions (in 2θ) and relative intensities. Consistent batches should exhibit identical patterns.
Comparative Analysis: A Case Study of Three Batches
To illustrate the practical application of these protocols, consider a scenario where three new batches of synthetic this compound (Batch A, B, and C) are compared against a fully characterized Reference Standard (RS).
Table 1: HPLC Purity and Impurity Profile Comparison
| Analyte | Reference Standard (RS) | Batch A | Batch B | Batch C | Acceptance Criteria |
| This compound (% Area) | 99.85 | 99.79 | 99.15 | 99.81 | ≥ 99.0% |
| Impurity 1 (RRT 0.85) | 0.05% | 0.06% | 0.45% | 0.05% | ≤ 0.15% |
| Impurity 2 (RRT 1.12) | 0.03% | 0.04% | 0.03% | 0.07% | ≤ 0.15% |
| Any Unknown Impurity | < 0.02% | 0.11% | 0.37% | 0.07% | ≤ 0.10% |
| Total Impurities | 0.15% | 0.21% | 0.85% | 0.19% | ≤ 0.50% |
Interpretation:
-
Batch A and C: Meet all purity and impurity specifications. Their profiles are highly similar to the Reference Standard.
-
Batch B: Fails to meet the criteria. The purity is lower, and both Impurity 1 and an unknown impurity exceed the specified limits. This batch is inconsistent and should be rejected.
Table 2: Summary of CQA Data Across Batches
| Parameter | Reference Standard (RS) | Batch A | Batch B | Batch C | Acceptance Criteria |
| Identity (NMR, MS) | Conforms | Conforms | Conforms | Conforms | Must conform to RS structure |
| Purity (HPLC) | 99.85% | 99.79% | 99.15% | 99.81% | ≥ 99.0% |
| XRPD Pattern | Form I | Conforms to Form I | Conforms to Form I | Conforms to Form I | Must match RS pattern |
| Melting Point (DSC) | 125.1 °C | 124.9 °C | 122.5 °C | 125.3 °C | 123-127 °C |
| Residual Solvents (GC) | Acetone: 150 ppm | Acetone: 180 ppm | Acetone: 650 ppm | Acetone: 165 ppm | ≤ 500 ppm |
| Elemental Impurities (ICP-MS) | All below limits | All below limits | All below limits | All below limits | Meets ICH Q3D limits |
Overall Assessment:
-
Batches A and C are deemed consistent with the Reference Standard across all critical quality attributes. They can be used interchangeably in further studies.
-
Batch B shows significant deviations. Although its identity and solid form are correct, the lower purity, higher impurity levels, depressed melting point (often indicative of impurities), and elevated residual solvent levels mark it as inconsistent and of unacceptable quality.
Conclusion: A Commitment to Quality
The assessment of batch-to-batch consistency is a rigorous, multi-faceted process that forms the bedrock of reliable scientific research and drug development. It is not a simple pass/fail checklist but a holistic evaluation guided by predefined Critical Quality Attributes.
By employing a suite of orthogonal analytical techniques, adhering to validated protocols, and setting scientifically justified specifications, researchers can confidently ensure the quality and consistency of synthetic this compound. This diligence prevents the introduction of unintended variables into experiments, safeguarding the integrity of the data and accelerating the path from discovery to application.
References
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
United States Pharmacopeia (USP) General Chapter <467> Residual Solvents. USP. [Link]
-
Advanced analytical techniques for the identification of plant derived bioactive compounds. (2024). Heliyon. [Link]
-
Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. (2012). AAPS PharmSciTech. [Link]
-
NMR Structure Elucidation of Small Organic Molecules and Natural Products. (2014). Journal of Organic Chemistry. [Link]
-
Rajasekhar, D., & Subbaraju, G. V. (2000). Synthesis of (+)-lariciresinol 3a-acetate, a lignan from Aglaia elaeagnoidea. Journal of Asian Natural Products Research. [Link]
-
Recent advances of novel technologies for quality consistency assessment of natural herbal medicines and preparations. (2020). Journal of Pharmaceutical Analysis. [Link]
-
Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples. (2022). Molecules. [Link]
Sources
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- 5. agilent.com [agilent.com]
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- 7. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pubs.rsyn.org [pubs.rsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acdlabs.com [acdlabs.com]
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- 13. Recent advances of novel technologies for quality consistency assessment of natural herbal medicines and preparations - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. scispec.co.th [scispec.co.th]
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- 24. XRPD for Small Molecule Drugs â DANNALAB [dannalab.com]
Safety Operating Guide
Lariciresinol acetate proper disposal procedures
This guide outlines the technical standard operating procedure (SOP) for the disposal of Lariciresinol acetate (CAS: 79114-77-5).[1][2][3]
As a research chemical often synthesized or isolated in small quantities for pharmacological studies, this compound lacks a specific EPA "P" or "U" listing.[3] However, its structural classification as a lignan ester and its documented aquatic toxicity profile necessitate handling it as Hazardous Chemical Waste .[3]
Chemical Profile & Hazard Analysis
To dispose of this compound safely, one must understand its reactivity profile.[3] this compound is a phenylpropanoid derivative.[1][3]
| Property | Specification | Disposal Implication |
| Chemical Class | Lignan / Organic Ester | Combustible. Must be segregated from oxidizers to prevent exothermic reactions.[1][2][3][4] |
| Aquatic Toxicity | High (H400/H410 inferred from analogs) | Zero Drain Disposal. Strict prohibition on sink disposal due to potential bioaccumulation and toxicity to aquatic life.[3][4] |
| Stability | Hydrolyzable Ester Bond | pH Sensitivity. Avoid mixing with strong acids or bases in waste containers to prevent uncontrolled hydrolysis and heat generation.[3][4] |
| Physical State | Solid (Powder) or Solution (DMSO/Methanol) | Stream Segregation. Solids must be incinerated; liquids must be compatible with the solvent waste stream.[1][3][4] |
Pre-Disposal Triage: The Decision Matrix
Before disposing, you must categorize the waste state.[3] Use this logic flow to determine the correct waste stream.
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent compatibility.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Applicable to: Expired pure powder, contaminated weigh boats, pipette tips, and spill cleanup materials.[3][4]
-
Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (minimum 4 mil thickness).[3]
-
Secondary Containment: Transfer the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) waste jar.
-
Labeling: Apply a hazardous waste label.
-
Disposal Action: Cap tightly. This waste is destined for high-temperature incineration to ensure complete destruction of the organic framework.[1][2][3][4]
Protocol B: Liquid Waste (Solutions)
Applicable to: HPLC waste, stock solutions in DMSO/Methanol.[1][3]
Critical Safety Check: Never mix this compound solutions with oxidizers (e.g., Nitric Acid, Peroxides).[3]
-
Solvent Identification: Determine if your carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).[3]
-
Segregation:
-
Rinsing: Triple rinse the original vial with the same solvent used in the waste stream.[4] Add rinsate to the waste container.[3]
-
Labeling: Ensure the carboy tag lists "this compound" as a minor constituent (<1%).[1][3]
Regulatory Compliance & Environmental Logic
Although this compound is not explicitly listed in 40 CFR § 261.33 (The P and U lists), it falls under the "Characteristic of Toxicity" due to its biological activity.
-
RCRA Status: Must be managed as hazardous waste based on the Generator Knowledge clause.[3] The generator (you) knows the substance has bioactive and potentially toxic aquatic effects.[3]
-
Drain Disposal: Strictly Prohibited. Lignans are stable ring structures that can persist in water treatment systems.[1][3] Discharge into sewer systems violates the Clean Water Act prohibitions on introducing toxic pollutants.[3]
Emergency Procedures
Spill Response (Bench Scale < 100mg):
-
Isolate: Alert nearby personnel.
-
PPE: Wear nitrile gloves (double gloving recommended for DMSO solutions), lab coat, and safety goggles.[3]
-
Contain:
-
Decontaminate: Clean surface with 70% Ethanol and soap water.[1][3]
References
-
National Institutes of Health (NIH) - PubChem. Lariciresinol | C20H24O6 | CID 332427 - Safety and Hazards. [Link][1][2][3][4]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. [Link][1][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link][3]
Sources
Operational Safety Guide: Handling Lariciresinol Acetate in Research Settings
Executive Safety Summary
Lariciresinol acetate is a bioactive lignan derivative. While specific toxicological data (LD50) for the acetate form is limited, the parent compound (Lariciresinol) is a precursor to mammalian enterolignans and exhibits estrogenic, antifungal, and antineoplastic activity.
The Critical Hazard: Research-grade phytochemicals often lack comprehensive toxicity testing. As a Senior Application Scientist, I apply the Precautionary Principle : Treat this compound as a Potential Reproductive Hazard and Sensitizer until proven otherwise. Furthermore, the acetate modification increases lipophilicity compared to the parent lignan, potentially enhancing cell membrane penetration and dermal absorption.
Immediate Action Required:
-
Containment: Handle all dry powder within a certified Fume Hood or Powder Weighing Station.
-
Skin Protection: Double-glove protocol is mandatory when solvating in DMSO or Ethanol.
-
Environmental: Classified as Very Toxic to Aquatic Life (H400) .[1][2] Do not dispose of down drains.
Risk Assessment & Biological Logic
To select the correct PPE, we must understand the mechanism of exposure.
The "Trojan Horse" Effect (Solvent Vectoring)
This compound is frequently solubilized in Dimethyl Sulfoxide (DMSO) or Ethanol for biological assays.
-
The Risk: DMSO is a permeation enhancer. It disrupts the stratum corneum (outer skin layer).
-
The Consequence: If this compound is dissolved in DMSO, the solvent acts as a carrier, transporting the bioactive compound directly into the bloodstream within seconds of contact.
-
Mitigation: Standard latex gloves are insufficient. You must use specific chemical-resistant barriers.
Static Charge & Aerosolization
Lignans are often supplied as lyophilized powders. These are prone to static buildup, leading to "fly-away" particles that can be inhaled or settle on surfaces, creating cross-contamination risks.
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on Control Banding principles for bioactive compounds with unknown occupational exposure limits (OELs).
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Respiratory | N95 / P100 or Fume Hood | Solid State: Use a NIOSH-certified N95 mask if weighing outside a hood (not recommended). Preferred: Work inside a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. |
| Hand (Inner) | Nitrile (Disposable) | Spec: 4-5 mil (0.10-0.12 mm) thickness. Function: Acts as a second skin; allows dexterity. |
| Hand (Outer) | Nitrile (Extended Cuff) | Spec: 8 mil (0.20 mm) minimum. Rationale: If using DMSO/Methanol, standard nitrile degrades in <5 mins. Change outer gloves immediately upon splash contact. |
| Ocular | Chemical Splash Goggles | Standard: ANSI Z87.1 (US) or EN 166 (EU). Why: Safety glasses with side shields are insufficient for liquid handling. Goggles seal against splashes and vapors. |
| Body | Tyvek® Lab Coat | Requirement: Closed-front, long sleeves, elastic cuffs. Why: Cotton coats absorb solvents and hold them against the skin. Tyvek repels particulates and light splashes. |
Operational Protocols
Phase A: Weighing & Solid Handling
Objective: Prevent inhalation and surface contamination.
-
Static Neutralization: Use an ionizing bar or anti-static gun on the weigh boat before adding the powder. This prevents the "fly-away" effect.
-
Draft Shielding: perform weighing inside a balance enclosure.
-
Decontamination: Wipe the balance area with 10% bleach followed by 70% ethanol after use to degrade potential bioactive residues.
Phase B: Solubilization (Critical Control Point)
Objective: Prevent transdermal absorption via solvent vector.
-
Donning: Put on inner nitrile gloves (tucked under lab coat) and outer nitrile gloves (over lab coat cuff).
-
Solvent Addition: Add DMSO/Ethanol slowly down the side of the vial to minimize aerosol displacement.
-
Vortexing: Ensure the vial cap is sealed with Parafilm before vortexing to prevent micro-leakage.
-
Splash Response: If solvated compound touches the outer glove:
-
STOP immediately.
-
Remove the outer glove (peel from cuff).
-
Inspect inner glove. If dry, don a fresh outer glove.
-
Phase C: Disposal (H400 Compliance)
This compound is toxic to aquatic life.
-
Solids: Collect in a container labeled "Hazardous Waste - Solid (Toxic)."
-
Liquids: Collect in "Hazardous Waste - Organic Solvent."
-
Never pour down the sink.
Visualizations
Diagram 1: PPE Decision Logic
This flow chart guides the researcher through the correct PPE selection based on the physical state of the compound.
Caption: Decision logic for selecting PPE based on the physical state (Solid vs. Liquid) and associated risks.
Diagram 2: Emergency Spill Response Protocol
A logical workflow for managing accidental release, prioritizing containment.
Caption: Step-by-step protocol for containing and cleaning spills of this compound.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[1] Lariciresinol Compound Summary. National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
